Hexoprenaline
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Stimulant of adrenergic beta 2 receptors. It is used as a bronchodilator, antiasthmatic agent, and tocolytic agent.
See also: Nylidrin (related); Dobutamine (related); Ritodrine (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
| Record name | Hexoprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-70-1 | |
| Record name | Hexoprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexoprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexoprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXOPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
| Record name | Hexoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Hexoprenaline's Mechanism of Action: A Deeper Dive Beyond cAMP
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Hexoprenaline, a selective β2-adrenergic receptor agonist, is primarily recognized for its therapeutic effects mediated through the canonical Gs-adenylyl cyclase-cAMP pathway. However, emerging evidence and a broader understanding of G-protein coupled receptor (GPCR) signaling suggest that its mechanism of action is more complex. This technical guide explores the known and potential non-cAMP-mediated signaling pathways of this compound. We will delve into the direct modulation of ion channels and discuss plausible, yet to be fully elucidated, pathways involving β-arrestin, G-protein independent signaling, and biased agonism. This document provides a comprehensive overview of the current state of knowledge, detailed experimental protocols for future investigation, and quantitative data where available, to guide further research into the nuanced pharmacology of this compound.
Introduction
This compound is a sympathomimetic amine used clinically as a tocolytic and bronchodilator. Its therapeutic efficacy has traditionally been attributed to the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. While the cAMP pathway is undoubtedly central to its action, a growing body of literature on β2-adrenergic receptor signaling reveals a landscape of greater complexity. This includes G-protein independent signaling cascades, the multifaceted role of β-arrestins, and the modulation of various ion channels. Understanding these non-canonical pathways is crucial for a complete comprehension of this compound's pharmacological profile and may open avenues for the development of more targeted therapeutics with improved efficacy and reduced side effects.
This guide will first detail the established non-cAMP mediated mechanism of this compound – the activation of big conductance Ca2+-activated K+ (BKCa) channels. Subsequently, it will explore other potential non-cAMP signaling pathways, providing the theoretical framework and detailed experimental protocols to investigate these for this compound.
Confirmed Non-cAMP Mediated Mechanism of Action: Activation of BKCa Channels
Direct evidence demonstrates that this compound can modulate ion channels independently of the cAMP pathway. A key finding is its ability to activate large conductance Ca2+-activated potassium (BKCa) channels in human myometrial smooth muscle cells.[1] This action contributes to membrane hyperpolarization and subsequent smooth muscle relaxation, a crucial aspect of its tocolytic effect.
Quantitative Data
| Parameter | Value | Cell Type | Reference |
| BKCa Channel Conductance | 158 pS | Human Myometrial Smooth Muscle Cells | [1] |
| Effect of this compound | Increased open probability (Po) of the BKCa channel | Human Myometrial Smooth Muscle Cells | [1] |
| Independence from L-type Ca2+ channels | This compound activates BKCa channels even in the presence of nitrendipine, an L-type Ca2+ channel blocker. | Human Myometrial Smooth Muscle Cells | [1] |
Signaling Pathway Diagram
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of BKCa Channel Activity
This protocol is adapted from the methodology used to identify the effect of this compound on BKCa channels in human myometrial smooth muscle cells.[1]
Objective: To measure the effect of this compound on the open probability and conductance of BKCa channels in isolated smooth muscle cells.
Materials:
-
Isolated human myometrial smooth muscle cells.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microforge for fire-polishing pipettes.
-
Perfusion system.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to a desired concentration (e.g., 100 nM) (pH adjusted to 7.2 with KOH).
-
This compound stock solution.
-
Nitrendipine (L-type Ca2+ channel blocker).
-
Iberiotoxin (specific BKCa channel blocker).
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells from myometrial tissue using enzymatic digestion (e.g., collagenase and papain) followed by mechanical trituration.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tips.
-
Seal Formation: Approach a single, healthy-looking myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell at a holding potential of -60 mV. Apply depolarizing voltage steps (e.g., from -40 mV to +80 mV in 20 mV increments) to elicit outward K+ currents.
-
Data Acquisition: Record the currents during the voltage steps.
-
Drug Application:
-
Establish a stable baseline recording of K+ currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
To confirm the involvement of BKCa channels, after the this compound effect is observed, co-apply iberiotoxin. A reduction in the this compound-induced current confirms BKCa channel activity.
-
To test for independence from L-type Ca2+ channels, pre-incubate the cells with nitrendipine before applying this compound.
-
-
Data Analysis:
-
Measure the amplitude of the outward currents at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
To determine the open probability (Po) and single-channel conductance, perform single-channel recordings in cell-attached or inside-out patch configurations.
-
Experimental Workflow Diagram:
Plausible Non-cAMP Mediated Signaling Pathways
While direct evidence for this compound is pending, research on β2-adrenergic receptors suggests several other non-cAMP signaling pathways that may be relevant. These are presented here as areas for future investigation.
β-Arrestin-Mediated Signaling and MAPK/ERK Activation
Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins not only desensitize G-protein signaling but also act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades. One of the most well-characterized β-arrestin-mediated pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Signaling Pathway Diagram:
Experimental Protocol: β-Arrestin Recruitment Assay (BRET/FRET)
Objective: To quantify the recruitment of β-arrestin to the β2-adrenergic receptor upon stimulation with this compound.
Principle: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays. The β2-adrenergic receptor is tagged with a donor fluorophore/luciferase (e.g., Rluc) and β-arrestin is tagged with an acceptor fluorophore (e.g., YFP). Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer, which can be measured.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for β2AR-Rluc and β-arrestin-YFP.
-
Cell culture reagents.
-
Transfection reagent.
-
Microplate reader capable of detecting BRET or FRET signals.
-
Coelenterazine h (for BRET).
-
This compound.
-
Isoproterenol (as a positive control).
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the β2AR-Rluc and β-arrestin-YFP constructs.
-
Cell Plating: Plate the transfected cells into a white, 96-well microplate.
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and isoproterenol.
-
Add the agonist solutions to the wells.
-
-
Signal Detection (BRET):
-
Add coelenterazine h to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (emission at acceptor wavelength / emission at donor wavelength).
-
Plot the BRET ratio against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values for this compound and compare them to isoproterenol.
-
Experimental Protocol: MAPK/ERK Activation Assay (Western Blot)
Objective: To determine if this compound induces the phosphorylation of ERK1/2.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., primary smooth muscle cells or a suitable cell line).
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagent and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal.
-
Compare the levels of ERK phosphorylation across different treatments.
-
G-Protein Independent Signaling via Src Kinase
Some GPCRs, including the β2-adrenergic receptor, can activate non-receptor tyrosine kinases of the Src family in a G-protein-independent manner. This can be initiated through β-arrestin scaffolding or by direct interaction of the receptor with Src. Activation of Src can then lead to the phosphorylation of a variety of downstream targets, influencing cell growth, differentiation, and migration.
Experimental Protocol: Src Kinase Activation Assay (Western Blot)
Objective: To assess the ability of this compound to induce the phosphorylation of Src kinase.
Procedure: This protocol is similar to the MAPK/ERK activation assay, with the following modifications:
-
Primary Antibodies: Use an antibody that specifically recognizes the phosphorylated (active) form of Src (e.g., anti-phospho-Src Tyr416) and an antibody for total Src.
-
Data Analysis: Normalize the phospho-Src signal to the total Src signal to determine the extent of activation.
Biased Agonism
The concept of biased agonism posits that a ligand can stabilize a specific conformation of a GPCR, leading to the preferential activation of one signaling pathway over another (e.g., G-protein vs. β-arrestin). It is plausible that this compound could act as a biased agonist at the β2-adrenergic receptor. Investigating this requires quantitative comparison of its activity in G-protein-dependent and β-arrestin-dependent pathways.
Experimental Protocol: Quantifying Biased Agonism
Objective: To determine if this compound exhibits biased agonism at the β2-adrenergic receptor.
Procedure:
-
Select Assays for Each Pathway:
-
G-protein pathway: cAMP accumulation assay or a [35S]GTPγS binding assay.
-
β-arrestin pathway: β-arrestin recruitment assay (BRET/FRET).
-
-
Generate Dose-Response Curves: Perform each assay with a range of this compound concentrations and a reference agonist (e.g., isoproterenol).
-
Data Analysis:
-
Calculate the EC50 and Emax for this compound and the reference agonist in each pathway.
-
Calculate a "bias factor" using an appropriate operational model. This quantifies the degree to which this compound preferentially activates one pathway over the other, relative to the reference agonist.
-
Conclusion
The mechanism of action of this compound extends beyond the classical cAMP pathway. There is direct evidence for its modulation of BKCa channels, a non-cAMP-mediated effect contributing to its therapeutic action. Furthermore, the broader understanding of β2-adrenergic receptor pharmacology suggests the high plausibility of other non-cAMP signaling pathways, including those mediated by β-arrestin and Src kinase, as well as the potential for biased agonism. The experimental protocols detailed in this guide provide a roadmap for researchers to further investigate these pathways for this compound. A comprehensive understanding of these nuanced signaling mechanisms will be invaluable for the future development of more refined and effective β2-adrenergic receptor-targeted therapies.
References
Hexoprenaline's Downstream Signaling in Myometrial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular signaling pathways activated by hexoprenaline in myometrial cells. This compound, a selective β2-adrenergic receptor agonist, is a potent tocolytic agent used to suppress premature labor. Understanding its downstream signaling is crucial for the development of novel and more effective tocolytic therapies. This document details the canonical and non-canonical signaling cascades, presents quantitative data from related compounds, and provides detailed experimental protocols for key assays.
Core Signaling Pathways
This compound exerts its relaxant effect on myometrial smooth muscle primarily through the activation of the β2-adrenergic receptor, a Gs protein-coupled receptor. This initiates a well-defined signaling cascade, alongside a more recently identified, context-dependent pathway.
The Canonical Gs-cAMP-PKA Pathway
The primary mechanism of action for this compound in myometrial cells is the activation of the Gs-protein coupled β2-adrenergic receptor. This leads to a cascade of intracellular events culminating in smooth muscle relaxation.
-
Receptor Activation and G-protein Coupling: this compound binds to the β2-adrenergic receptor on the surface of myometrial cells. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gsα subunit dissociates and binds to adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase, once activated, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This results in a significant increase in intracellular cAMP levels.
-
PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA). This binding causes a conformational change that releases the catalytic subunits of PKA in their active form.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins that contribute to myometrial relaxation:
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. Inactivated MLCK is unable to phosphorylate the myosin light chain, a critical step for the interaction of actin and myosin and subsequent muscle contraction.
-
Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to a decrease in intracellular calcium concentration. This includes promoting the opening of potassium channels, which leads to hyperpolarization and reduced calcium influx through voltage-gated calcium channels.
-
Sequestration of Intracellular Calcium: PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This phosphorylation enhances the activity of SERCA, leading to increased sequestration of calcium into the sarcoplasmic reticulum and a reduction in cytosolic calcium levels.
-
Non-Canonical ERK1/2 Signaling Pathway
Recent evidence suggests a novel signaling pathway for β2-adrenergic receptor agonists in myometrial cells that involves the activation of the mitogen-activated protein kinases ERK1/2. This pathway appears to be dependent on the co-expression and potential interaction with the oxytocin receptor.
-
β2-Adrenergic Receptor and Oxytocin Receptor Interaction: In myometrial cells co-expressing both β2-adrenergic and oxytocin receptors, stimulation by a β2-agonist can lead to the activation of Gαq and Protein Kinase C (PKC).
-
PKC-Dependent ERK1/2 Activation: The activation of PKC, in this context, contributes to the phosphorylation and activation of ERK1/2.
-
Role in Cellular Proliferation and Gene Expression: While the precise role of ERK1/2 activation in the context of myometrial relaxation is still under investigation, it is generally associated with cell growth, proliferation, and gene expression, which may have longer-term implications for myometrial function.
Quantitative Data Summary
Direct quantitative data for this compound's effect on downstream signaling molecules in myometrial cells is limited in publicly available literature. The following table summarizes data from studies on other β2-adrenergic agonists and related compounds in myometrial cells to provide a comparative context.
| Parameter | Agonist/Compound | Cell/Tissue Type | Fold Change / Value | Reference |
| cAMP Levels | Isoprenaline and Terbutaline | Human myometrial strips | ~2-fold increase | [1] |
| PKA Activity | 6-Bnz-cAMP (PKA-specific activator) | Human myometrial tissues | 6.8 ± 2.0-fold increase | [2] |
| Intracellular Ca²⁺ | Basal Level | Human myometrial cells | 146 - 153 nM | [3] |
| Intracellular Ca²⁺ | Prostaglandin F2α (contractile agent) | Human myometrial cells | Increase to ~350 nM | [4] |
| Intracellular Ca²⁺ | Oxytocin (contractile agent) | Human myometrial cells | Increase to ~800 nM | [4] |
Note: The provided data serves as an estimate of the expected magnitude of response. Actual values for this compound may vary.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the downstream signaling pathways of this compound in myometrial cells. These protocols are generalized and may require optimization for specific experimental conditions.
cAMP Measurement (Radioimmunoassay)
This protocol describes a competitive radioimmunoassay (RIA) to quantify intracellular cAMP levels.
Materials:
-
Primary human myometrial cells or myometrial tissue
-
This compound or other β2-agonist
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP RIA kit (containing 125I-labeled cAMP, cAMP antibody, and cAMP standards)
-
Gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Culture primary human myometrial cells to near confluency in appropriate media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of this compound for a predetermined time (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding ice-cold 0.1 M HCl.
-
Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Radioimmunoassay:
-
Follow the specific instructions provided with the commercial cAMP RIA kit.
-
Typically, this involves adding a known amount of 125I-labeled cAMP and a specific cAMP antibody to the cell lysates and a series of cAMP standards.
-
Incubate to allow for competitive binding between the labeled and unlabeled cAMP for the antibody.
-
Precipitate the antibody-bound cAMP and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the cell lysates by interpolating their radioactivity values on the standard curve.
-
Normalize cAMP levels to total protein concentration in each sample.
-
PKA Activity Assay
This protocol outlines a method to measure PKA activity in myometrial cell or tissue lysates.
Materials:
-
Myometrial cell or tissue lysate
-
PKA activity assay kit (e.g., containing a PKA-specific peptide substrate, ATP, and a phosphospecific antibody)
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Homogenize myometrial tissue or lyse cultured myometrial cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to remove cellular debris and determine the protein concentration of the supernatant.
-
-
Kinase Reaction:
-
Follow the instructions of the chosen PKA activity assay kit.
-
Typically, a specific amount of cell lysate is added to a well of a microplate coated with a PKA-specific peptide substrate.
-
The kinase reaction is initiated by adding a solution containing ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for phosphorylation of the substrate by active PKA in the lysate.
-
-
Detection of Phosphorylation:
-
After the incubation, wash the wells to remove the lysate and ATP.
-
Add a phosphospecific antibody that recognizes the phosphorylated PKA substrate.
-
Incubate to allow antibody binding.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic or chemiluminescent substrate and measure the signal using a microplate reader.
-
-
Data Analysis:
-
The measured signal is proportional to the amount of phosphorylated substrate, which reflects the PKA activity in the sample.
-
Compare the PKA activity in this compound-treated samples to untreated controls.
-
Western Blot for Phosphorylated Proteins (e.g., Phospho-MLC)
This protocol details the detection of phosphorylated proteins, such as phosphorylated myosin light chain (pMLC), by Western blotting.
Materials:
-
Myometrial cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated protein of interest (e.g., anti-pMLC)
-
Primary antibody for the total protein (e.g., anti-MLC) as a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare lysates from myometrial cells treated with or without this compound in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration and mix lysates with Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-pMLC) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-MLC) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.
-
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Primary human myometrial cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a Fura-2 AM loading solution in HBS (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127).
-
Incubate the myometrial cells on coverslips with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Stimulate the cells by adding this compound to the perfusion buffer.
-
Continue to acquire images to record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for individual cells or regions of interest over time.
-
The F340/F380 ratio is proportional to the intracellular calcium concentration.
-
The system can be calibrated using ionophores and solutions of known calcium concentrations to convert the ratio values to absolute calcium concentrations.
-
This technical guide provides a comprehensive overview of the downstream signaling pathways of this compound in myometrial cells, supported by relevant data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the field of reproductive biology and drug development, facilitating further investigation into the mechanisms of tocolysis and the development of improved therapies for preterm labor.
References
- 1. Changes in intracellular free calcium in isolated myometrial cells: role of extracellular and intracellular calcium and possible involvement of guanine nucleotide-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential impact of acute and prolonged cAMP agonist exposure on protein kinase A activation and human myometrium contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexoprenaline: A Comprehensive Technical Guide to its Pharmacokinetics and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexoprenaline is a selective beta-2 adrenergic receptor agonist that has been utilized clinically as a bronchodilator for the management of asthma and as a tocolytic agent to suppress premature labor.[1] Its therapeutic effects are mediated through the stimulation of beta-2 adrenergic receptors, leading to smooth muscle relaxation in the bronchi and uterus.[2] A thorough understanding of the pharmacokinetic and biotransformation profile of this compound is critical for its optimal therapeutic use and for the development of new drug delivery systems and formulations. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with detailed experimental methodologies and relevant physiological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound, like other beta-2 agonists, is characterized by rapid absorption following inhalation and intravenous administration, a short plasma half-life, and extensive metabolism.[2][3] While specific quantitative data for this compound is limited in publicly available literature, the general pharmacokinetic properties of this class of drugs provide a framework for understanding its disposition in the body.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following intravenous administration, this compound enters the systemic circulation immediately.[2] After inhalation, it is rapidly absorbed through the lungs. Oral administration of beta-2 agonists generally leads to good absorption from the gastrointestinal tract; however, the systemic bioavailability is often low due to significant first-pass metabolism, primarily through sulfation in the gut wall and liver.
-
Distribution: Plasma protein binding of most beta-2 agonists is considered to be negligible. These compounds distribute extensively into extravascular tissues.
-
Metabolism: The primary route of metabolism for catecholamines like this compound is O-methylation by the enzyme catechol-O-methyltransferase (COMT). Additionally, for orally administered beta-2 agonists, sulfation is a major metabolic pathway. Glucuronidation may also play a role in the metabolism of catecholamines. The liver is the principal site of this compound metabolism.
-
Excretion: After intravenous administration, the primary route of elimination for beta-2 agonists is renal excretion of the unchanged drug. Following oral administration, the majority of the drug is eliminated as metabolites. The primary route of excretion for this compound is via the urine.
Quantitative Pharmacokinetic Parameters
Specific quantitative pharmacokinetic parameters for this compound are not widely reported in recent literature. The following table summarizes the available information and provides context with data from other beta-2 agonists.
| Parameter | This compound | Fenoterol (Inhaled) | Tulobuterol (Inhaled) |
| Bioavailability (Oral) | Low (expected) | Low | - |
| Tmax (Inhaled) | Rapid | ~0.25 hr | 0.8 - 1.5 hr |
| Cmax (Inhaled) | Dose-dependent | Low | Dose-dependent |
| Elimination Half-life (t½) | Short | Biphasic: ~3 hr (initial), ~11 hr (terminal) | ~3-4 hr |
| Primary Metabolism | O-methylation (COMT) | Sulfation | - |
| Primary Excretion Route | Renal | Renal and Fecal | Renal |
Data for Fenoterol and Tulobuterol are provided for comparative purposes as representative beta-2 agonists.
Biotransformation
The biotransformation of this compound, a catecholamine derivative, is expected to proceed through pathways common to endogenous and exogenous catecholamines. The primary enzymatic reactions involved are O-methylation, sulfation, and glucuronidation.
Key Metabolic Pathways
-
O-Methylation: This reaction is catalyzed by catechol-O-methyltransferase (COMT) and involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the catechol hydroxyl groups of this compound. This is a major pathway for the inactivation of circulating catecholamines.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of this compound. For orally administered beta-2 agonists, sulfation is a significant contributor to first-pass metabolism.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups of this compound, increasing its water solubility and facilitating its excretion.
Signaling Pathway
This compound exerts its pharmacological effects by acting as a selective agonist at beta-2 adrenergic receptors, which are G-protein coupled receptors.
Caption: this compound signaling pathway.
The binding of this compound to the beta-2 adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle.
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Hypothetical this compound transition: [M+H]+ → fragment ion
-
Hypothetical Internal Standard transition: [M+H]+ → fragment ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.
4. Method Validation
The method should be validated according to regulatory guidelines, including assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Workflow for a Clinical Pharmacokinetic Study
Caption: Clinical pharmacokinetic study workflow.
Conclusion
This technical guide consolidates the available information on the pharmacokinetics and biotransformation of this compound. While specific quantitative data for this compound remains sparse, a clear understanding of its ADME properties can be inferred from its classification as a catecholamine and a beta-2 adrenergic agonist. The primary metabolic pathways are anticipated to be O-methylation by COMT, with contributions from sulfation and glucuronidation. The provided representative experimental protocols offer a robust framework for future pharmacokinetic studies to further elucidate the disposition of this drug. A more comprehensive characterization of this compound's pharmacokinetic profile and its metabolites would be invaluable for optimizing its therapeutic application and for the development of novel drug delivery strategies.
References
- 1. This compound: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics of beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of Hexoprenaline metabolites
An In-depth Technical Guide to the Identification and Characterization of Hexoprenaline Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the metabolism of this compound, a selective beta-2 adrenergic receptor agonist. Due to the limited number of publicly available studies specifically detailing the full metabolic profile of this compound, this guide synthesizes information from related catecholamine metabolism research and analytical methodologies to present a scientifically grounded projection of its biotransformation.
Introduction to this compound Metabolism
This compound, a catecholamine derivative, is primarily used as a bronchodilator for the treatment of asthma and as a tocolytic agent to suppress premature labor.[1][2] Like other catecholamines, its chemical structure, which features a catechol ring (a benzene ring with two adjacent hydroxyl groups), is a primary target for metabolic enzymes. The metabolic fate of this compound is crucial for understanding its pharmacokinetic profile, duration of action, and potential drug-drug interactions.
Initial investigations have suggested that this compound is metabolized in the liver and subsequently excreted through the kidneys.[3] Key metabolic pathways for catecholamines involve O-methylation, glucuronidation, and sulfation.
Predicted Metabolic Pathways of this compound
Based on the metabolism of structurally similar catecholamines, the biotransformation of this compound is expected to proceed through Phase I and Phase II reactions.
Phase I Metabolism: O-Methylation
The primary Phase I metabolic pathway for catecholamines is O-methylation, catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[4] This process involves the transfer of a methyl group to one of the hydroxyl groups on the catechol ring. It has been suggested that this compound undergoes slow O-methylation, and the resulting initial 3-O-methyl metabolite may retain bronchodilator activity.[5]
Given the symmetrical nature of the this compound molecule, with two catechol moieties, both mono- and di-O-methylated metabolites are possible.
Phase II Metabolism: Conjugation Reactions
Following Phase I metabolism, or directly acting on the parent drug, Phase II conjugation reactions increase the water solubility of the compounds, facilitating their renal excretion. For this compound, the principal Phase II pathways are predicted to be glucuronidation and sulfation.
-
Glucuronidation: This involves the attachment of glucuronic acid to the hydroxyl groups of the parent drug or its O-methylated metabolites.
-
Sulfation: This pathway involves the conjugation of a sulfonate group to the hydroxyl moieties.
Studies on similar compounds suggest that excretion mainly occurs through the urine in the form of sulfates and glucuronides of the mono- and di-3-O-methyl derivatives.
Experimental Protocols for Metabolite Identification and Characterization
The identification and characterization of this compound metabolites would require a combination of in vitro and in vivo studies, followed by advanced analytical techniques.
In Vitro Metabolism Studies
-
Liver Microsomes: Incubation of this compound with human liver microsomes in the presence of co-factors like NADPH (for Phase I) and UDPGA (for Phase II glucuronidation) can be used to identify the primary metabolites formed by hepatic enzymes.
-
S9 Fraction: The S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more complete picture of hepatic metabolism, including sulfation.
-
Recombinant Enzymes: Using specific recombinant COMT and UGT enzymes can help to definitively identify the enzymes responsible for the formation of specific metabolites.
In Vivo Studies
-
Animal Models: Administration of this compound to animal models such as rats, followed by the collection of urine and plasma samples, is a common approach to study in vivo metabolism.
-
Human Studies: Analysis of urine and plasma samples from individuals administered this compound would provide the most relevant data on its metabolism in humans.
Analytical Methodologies
The detection and structural elucidation of this compound and its metabolites in biological matrices typically involve a combination of chromatographic separation and mass spectrometric detection.
Sample Preparation: Biological samples (urine, plasma) require a sample preparation step to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is a commonly used technique for catecholamines and their metabolites.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its various metabolites.
Mass Spectrometric Detection and Characterization: Tandem mass spectrometry (MS/MS) is a powerful tool for the identification and structural characterization of drug metabolites. By analyzing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification can be determined.
Quantitative Analysis of this compound Metabolites
| Analyte | Predicted Metabolite Structure | Biological Matrix | Analytical Technique | Limit of Quantification (LOQ) Goal |
| This compound | Parent Drug | Urine, Plasma | LC-MS/MS | Low ng/mL |
| Mono-O-methyl this compound | One catechol -OH methylated | Urine, Plasma | LC-MS/MS | Low ng/mL |
| Di-O-methyl this compound | Both catechol -OHs methylated | Urine, Plasma | LC-MS/MS | Low ng/mL |
| This compound Glucuronide | Glucuronic acid conjugated to -OH | Urine | LC-MS/MS with hydrolysis | Low ng/mL |
| O-methyl this compound Glucuronide | Glucuronic acid conjugated to -OH of methylated metabolite | Urine | LC-MS/MS with hydrolysis | Low ng/mL |
| This compound Sulfate | Sulfate conjugated to -OH | Urine | LC-MS/MS | Low ng/mL |
| O-methyl this compound Sulfate | Sulfate conjugated to -OH of methylated metabolite | Urine | LC-MS/MS | Low ng/mL |
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the predicted metabolic pathways and experimental workflows, the following diagrams are provided.
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. [this compound--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
An In-Depth Technical Guide to the Bronchodilatory Properties of Hexoprenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexoprenaline is a selective beta-2 adrenergic receptor agonist recognized for its efficacy as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides a comprehensive overview of the fundamental pharmacological properties of this compound that underpin its therapeutic action. It delves into its mechanism of action, receptor selectivity, and the key experimental protocols used to elucidate its bronchodilatory effects. Quantitative data from preclinical and clinical studies are presented to offer a comparative perspective on its potency and efficacy.
Mechanism of Action: The cAMP-Dependent Pathway
This compound exerts its bronchodilatory effect by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[2][4] This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below.
Binding of this compound to the beta-2 adrenergic receptor, a G-protein-coupled receptor (GPCR), leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This cascade of events ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the potency and selectivity of this compound from in vitro studies.
Table 1: Relative Potency of this compound in Guinea Pig Tissues
| Tissue | Receptor Type | Relative Potency (Isoprenaline = 100) | Reference |
| Trachea | Beta-2 | 219 | |
| Hind limb blood vessels | Beta-2 | 110 | |
| Uterus | Beta-2 | 76 | |
| Atria | Beta-1 | 3.3 | |
| Ileum | Beta-1 | 1.0 |
This data demonstrates the functional selectivity of this compound for beta-2 adrenergic receptors, which are abundant in tracheal smooth muscle, over beta-1 adrenergic receptors found in cardiac tissue.
Table 2: Comparative Efficacy of Inhaled this compound and Salbutamol in Patients with Asthma and Chronic Bronchitis
| Parameter | This compound (200 µg) | This compound (400 µg) | Salbutamol (200 µg) | Reference |
| Mean % Increase in FEV1 | Similar to Salbutamol | Similar to Salbutamol | Similar to this compound |
This clinical study highlights that this compound aerosol is a safe and effective bronchodilator, with an efficacy comparable to that of salbutamol at the tested doses. Another study comparing 200 µg of carbuterol to 200 µg of this compound in asthmatic patients found that carbuterol had a significantly longer duration of action in terms of vital capacity and forced expiratory volume in one second (FEV1).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the bronchodilatory properties of this compound.
Isolated Guinea Pig Tracheal Ring Assay
This in vitro functional assay is a standard method for evaluating the relaxant effects of bronchodilators on airway smooth muscle.
Beta-2 Adrenergic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.
In Vivo Bronchoprotection Assay in Guinea Pigs
This in vivo model assesses the ability of a compound to protect against induced bronchoconstriction.
Conclusion
This compound is a well-characterized selective beta-2 adrenergic receptor agonist with proven bronchodilatory effects. Its mechanism of action via the cAMP signaling pathway is a cornerstone of its therapeutic utility in obstructive airway diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and novel bronchodilator candidates. While direct comparative studies show its efficacy is similar to other established beta-2 agonists like salbutamol, further research to delineate its complete pharmacokinetic and pharmacodynamic profile will continue to be of value to the respiratory research community.
References
Hexoprenaline's In Vitro Impact on Phosphodiesterase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexoprenaline, a selective beta-2 adrenergic receptor agonist, is primarily recognized for its bronchodilatory and tocolytic effects. Its mechanism of action is well-established to involve the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This technical guide delves into the in vitro interaction between this compound and phosphodiesterase (PDE) enzymes, the key regulators of cyclic nucleotide degradation. A thorough review of existing literature indicates that the primary effect of this compound on the cAMP signaling cascade is the pronounced activation of its synthesis, rather than a direct inhibition of its degradation by phosphodiesterases. While long-term exposure to beta-2 agonists can induce regulatory changes in PDE expression in cellular systems, there is a lack of evidence for a direct, acute inhibitory effect of this compound on isolated phosphodiesterase enzymes in vitro. This guide provides a detailed overview of this compound's established signaling pathway, clarifies its relationship with PDE activity, and presents standardized in vitro protocols for assessing phosphodiesterase activity, which could be employed to further investigate novel compounds or specific PDE isoforms.
Introduction: The Central Role of the cAMP Pathway
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological responses, including smooth muscle relaxation, cardiac muscle contraction, and inflammatory responses.[1] The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] Beta-2 adrenergic agonists, such as this compound, are designed to modulate this pathway by activating adenylyl cyclase.[1]
This compound's Primary Mechanism of Action: Adenylyl Cyclase Stimulation
This compound exerts its therapeutic effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[1] This binding initiates a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[3] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
The Indirect Relationship between this compound and Phosphodiesterase Activity
Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond of cAMP and/or cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Given that this compound increases cAMP levels, the activity of PDEs is inherently linked to its overall effect. However, the nature of this relationship appears to be indirect in an acute in vitro setting.
A comprehensive review of the scientific literature reveals no direct evidence to suggest that this compound acts as a direct inhibitor of phosphodiesterase enzymes in vitro. Studies on beta-2 agonists and PDE activity often focus on the cellular consequences of prolonged receptor stimulation. For instance, some research indicates that long-term exposure of cells to beta-2 agonists can lead to an upregulation of certain PDE isoforms, such as PDE4, as a compensatory mechanism to counteract the elevated cAMP levels. This is a cellular adaptation and does not imply a direct enzymatic inhibition by the drug itself.
Therefore, in an in vitro assay with isolated PDE enzymes, it is not expected that the addition of this compound would directly inhibit their catalytic activity. The primary in vitro effect of this compound is the significant increase in the substrate (cAMP) for PDEs.
Quantitative Data Summary
As there is no available quantitative data on the direct inhibition of phosphodiesterase activity by this compound in vitro (e.g., IC50 or Ki values), a data table for this specific interaction cannot be provided. The table below summarizes the known pharmacological actions of this compound.
| Parameter | Description | Value/Effect |
| Drug Class | Selective Beta-2 Adrenergic Agonist | - |
| Primary Target | Beta-2 Adrenergic Receptor | Agonist |
| Primary Effector | Adenylyl Cyclase | Activator |
| Second Messenger | Cyclic AMP (cAMP) | Increased intracellular concentration |
| Downstream Effect | Protein Kinase A (PKA) Activation | Leads to smooth muscle relaxation |
| Direct PDE Inhibition | In vitro effect on isolated PDE enzymes | No evidence of direct inhibition |
Experimental Protocols for In Vitro Phosphodiesterase Activity Assays
To facilitate further research into the potential interactions of compounds with phosphodiesterase enzymes, detailed methodologies for common in vitro PDE activity assays are provided below. These protocols can be adapted to screen for PDE inhibitors and to characterize their potency and selectivity.
Colorimetric PDE Activity Assay
This assay is based on the principle that PDE cleaves cAMP or cGMP to its corresponding 5'-monophosphate. A 5'-nucleotidase is then used to convert the 5'-monophosphate into a nucleoside and inorganic phosphate. The released phosphate is quantified using a malachite green-based reagent.
Materials:
-
Purified Phosphodiesterase Enzyme
-
PDE Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate Standard
-
Green Assay Reagent (Malachite Green-based)
-
Test compound (e.g., this compound) and a known PDE inhibitor (positive control, e.g., IBMX)
-
Microplate (96-well)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in PDE Assay Buffer. Prepare a phosphate standard curve.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
PDE Assay Buffer
-
Test compound or vehicle control
-
Purified PDE enzyme
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.
-
Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the reaction temperature.
-
Add 5'-Nucleotidase: Add 5'-nucleotidase to each well and incubate for an additional 10-20 minutes to convert the 5'-monophosphate to a nucleoside and phosphate.
-
Color Development: Add the Green Assay Reagent to each well to detect the released phosphate. Incubate at room temperature for 15-30 minutes for color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released from the standard curve. Determine the percentage of PDE inhibition for each concentration of the test compound and calculate the IC50 value.
Radiometric PDE Activity Assay
This highly sensitive assay measures the conversion of radiolabeled cAMP or cGMP to its corresponding 5'-monophosphate.
Materials:
-
Purified Phosphodiesterase Enzyme
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
[³H]-cAMP or [³H]-cGMP
-
Unlabeled cAMP or cGMP
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, test compound or vehicle, and purified PDE enzyme.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at the desired temperature.
-
Initiate Reaction: Add a mixture of [³H]-cAMP (or [³H]-cGMP) and unlabeled cAMP (or cGMP) to start the reaction.
-
Incubation: Incubate for a defined time at the reaction temperature.
-
Terminate Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Convert to Adenosine/Guanosine: Cool the tubes and add snake venom to convert the [³H]-5'-AMP (or [³H]-5'-GMP) to [³H]-adenosine (or [³H]-guanosine). Incubate for 10-15 minutes.
-
Separate Products: Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP (or [³H]-cGMP). Centrifuge the tubes.
-
Quantify Product: Transfer an aliquot of the supernatant (containing the [³H]-adenosine or [³H]-guanosine) to a scintillation vial with scintillation fluid.
-
Measurement: Count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the PDE activity and the inhibitory effect of the test compound.
Luminescent PDE Activity Assay
This is a high-throughput method that measures the amount of cAMP or cGMP remaining after the PDE reaction. The remaining cyclic nucleotide is used in a subsequent kinase reaction that depletes ATP, and the remaining ATP is quantified using a luciferase-luciferin reaction.
Materials:
-
Purified Phosphodiesterase Enzyme
-
Assay Buffer
-
cAMP or cGMP substrate
-
Test compound and positive control
-
Termination/Detection Reagents (containing a kinase, its substrate, and ATP)
-
Luminescent ATP detection reagent (e.g., Luciferase/Luciferin)
-
Opaque-walled microplate (96- or 384-well)
-
Luminometer
Procedure:
-
PDE Reaction: In an opaque-walled microplate, add the assay buffer, test compound or vehicle, purified PDE enzyme, and cAMP or cGMP substrate.
-
Incubation: Incubate at room temperature for a defined period.
-
Terminate and Detect: Add the termination/detection reagents. This stops the PDE reaction and initiates the kinase reaction. Incubate as recommended by the assay kit manufacturer.
-
Measure Luminescence: Add the luminescent ATP detection reagent.
-
Read Signal: Immediately read the luminescence signal using a luminometer. The light output is inversely proportional to the PDE activity.
-
Data Analysis: Calculate the PDE activity and the percentage of inhibition by the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's primary signaling pathway.
Caption: General workflow for in vitro PDE activity assays.
Conclusion
References
In Silico Modeling of Hexoprenaline-Receptor Interactions: A Technical Guide
Executive Summary
Hexoprenaline is a selective beta-2 adrenergic receptor (β2AR) agonist utilized clinically for its bronchodilatory and tocolytic properties.[1] A comprehensive understanding of the molecular interactions between this compound and the β2AR is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, provide a powerful framework for elucidating these interactions at an atomic level. This technical guide offers an in-depth overview of the computational methodologies employed to model this compound-receptor binding, supported by experimental validation techniques and quantitative binding data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and computational drug discovery.
This compound and the Beta-2 Adrenergic Receptor
This compound exerts its therapeutic effects by selectively binding to and activating the β2AR, a member of the GPCR superfamily.[1] This activation triggers a cascade of intracellular events, primarily through the canonical Gs protein signaling pathway.
Mechanism of Action
Upon agonist binding, the β2AR undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein. This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation in the bronchi and uterus.[1][2]
Signaling Pathways
The primary signaling pathway for this compound-activated β2AR is the Gs-adenylyl cyclase-cAMP-PKA cascade. However, it is noteworthy that β2ARs can also couple to other signaling pathways, including a non-canonical pathway involving Gi proteins and β-arrestin, which can mediate distinct cellular responses.
References
The Relaxant Effects of Hexoprenaline on Non-Uterine Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexoprenaline, a selective β2-adrenergic receptor agonist, is well-documented for its clinical efficacy as a bronchodilator in the management of asthma and as a tocolytic agent to prevent premature labor through its relaxant effects on uterine smooth muscle.[1][2][3] However, the pharmacological actions of this compound extend to various non-uterine smooth muscle tissues. This technical guide provides an in-depth exploration of the discovery and characterization of this compound's effects on these tissues, with a focus on bronchial, vascular, and gastrointestinal smooth muscle. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is a sympathomimetic amine that exhibits a high degree of selectivity for β2-adrenergic receptors.[3] Its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus.[3] This interaction initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA). This cascade ultimately results in the relaxation of smooth muscle tissue. While its therapeutic applications in asthma and premature labor are well-established, the broader pharmacological profile of this compound on other smooth muscle types is of significant interest for understanding its full therapeutic potential and side-effect profile.
Effects on Bronchial Smooth Muscle
The bronchodilatory effect of this compound is a cornerstone of its therapeutic use in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This action is mediated by the relaxation of the smooth muscle surrounding the airways, leading to an increase in airway diameter and improved airflow.
Quantitative Data: Potency in Bronchial Tissue
In a key in vitro study by O'Donnell and Wanstall (1975), the potency of this compound was compared to the non-selective β-agonist Isoprenaline in isolated guinea-pig trachea, a standard model for bronchial smooth muscle. The results demonstrated this compound's high potency and selectivity for β2-receptors in this tissue.
| Agonist | Tissue | Relative Potency (Isoprenaline = 100) | Receptor Type |
| This compound | Guinea-Pig Trachea | 219 | β2 |
| Isoprenaline | Guinea-Pig Trachea | 100 | β1/β2 |
Table 1: Relative potency of this compound and Isoprenaline on isolated guinea-pig tracheal smooth muscle. Data from O'Donnell & Wanstall, 1975.
Experimental Protocol: Isolated Guinea-Pig Tracheal Chain Assay
The following protocol is a representative methodology for assessing the relaxant effects of β-agonists on airway smooth muscle, based on standard organ bath techniques.
-
Tissue Preparation: Male Hartley guinea pigs (250-700 g) are euthanized by a humane method. The trachea is carefully dissected, cleaned of adhering connective tissue, and cut into rings of 4-5 mm in length. These rings can be sutured together to form a tracheal chain.
-
Mounting: The tracheal preparation is mounted in a 10 mL organ bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
Tension Application and Equilibration: The tissue is placed under an initial resting tension of approximately 1g and allowed to equilibrate for at least 60 minutes, with the physiological solution being replaced every 15 minutes.
-
Pre-contraction: To induce a stable contractile tone, a contracting agent such as histamine (1x10⁻⁵ M) or methacholine is added to the organ bath.
-
Drug Administration: Once a stable contraction plateau is achieved, cumulative concentrations of this compound or a reference agonist like Isoprenaline are added to the bath.
-
Data Acquisition: The relaxation of the tracheal muscle is measured isometrically using a force-displacement transducer connected to a recording system. The relaxant response is typically expressed as a percentage of the maximum relaxation induced by a high concentration of Isoprenaline.
-
Data Analysis: Concentration-response curves are plotted, and the pD2 value (negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated to determine the potency of the agonist.
Effects on Vascular Smooth Muscle
This compound's β2-agonist activity also leads to vasodilation by relaxing the smooth muscle in the walls of blood vessels. This effect is particularly noted in the hind limb blood vessels of guinea pigs.
Quantitative Data: Potency in Vascular Tissue
The study by O'Donnell and Wanstall (1975) also investigated the vasodilator potency of this compound in the perfused hind limb of the guinea pig.
| Agonist | Tissue | Relative Potency (Isoprenaline = 100) | Receptor Type |
| This compound | Guinea-Pig Hind Limb Blood Vessels | 110 | β2 |
| Isoprenaline | Guinea-Pig Hind Limb Blood Vessels | 100 | β1/β2 |
Table 2: Relative potency of this compound and Isoprenaline on guinea-pig hind limb blood vessels. Data from O'Donnell & Wanstall, 1975.
Experimental Protocol: Perfused Hind Limb Vasodilation Assay
The following protocol describes a general method for assessing vasodilation in a perfused hind limb preparation.
-
Animal Preparation: A guinea pig is anesthetized, and the femoral artery and vein of one hind limb are cannulated.
-
Perfusion Setup: The cannulated femoral artery is connected to a perfusion system that delivers a physiological salt solution at a constant flow rate. The perfusion pressure is continuously monitored with a pressure transducer.
-
Induction of Vasoconstriction: A vasoconstrictor agent is added to the perfusate to induce a stable, elevated perfusion pressure.
-
Drug Administration: this compound or a reference vasodilator is infused into the arterial cannula at increasing concentrations.
-
Data Acquisition: Vasodilation is measured as a decrease in perfusion pressure. The results are typically expressed as a percentage of the maximum reduction in pressure achieved.
-
Data Analysis: Dose-response curves are constructed to determine the potency of the vasodilator.
Effects on Gastrointestinal Smooth Muscle
The influence of this compound on the smooth muscle of the gastrointestinal (GI) tract is more complex due to the presence of different adrenergic receptor subtypes that can mediate both contraction and relaxation. However, studies on the isolated guinea-pig ileum have helped to delineate its effects.
Quantitative Data: Potency in Intestinal Tissue
In the guinea-pig ileum, which is classified as containing predominantly β1-adrenoceptors, this compound showed significantly lower potency compared to its effects on β2-receptor-rich tissues.
| Agonist | Tissue | Relative Potency (Isoprenaline = 100) | Receptor Type |
| This compound | Guinea-Pig Ileum | 1.0 | β1 |
| Isoprenaline | Guinea-Pig Ileum | 100 | β1/β2 |
Table 3: Relative potency of this compound and Isoprenaline on isolated guinea-pig ileum. Data from O'Donnell & Wanstall, 1975.
Experimental Protocol: Isolated Guinea-Pig Ileum Motility Assay
The following is a representative protocol for studying the effects of drugs on the contractility of isolated intestinal smooth muscle.
-
Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the ileum is removed and placed in a physiological salt solution (e.g., Tyrode's solution). The mesentery is trimmed, and the luminal contents are gently flushed out.
-
Mounting: A 2-3 cm segment of the ileum is suspended in an organ bath containing the physiological solution, maintained at 32-33°C, and aerated with oxygen.
-
Tension Application and Equilibration: A resting tension of approximately 0.5g is applied, and the tissue is allowed to equilibrate for at least 30 minutes.
-
Induction of Contraction (if necessary): While the guinea pig ileum can exhibit spontaneous contractions, a contractile agent like acetylcholine or histamine can be used to induce a stable contraction for studying relaxation.
-
Drug Administration: Cumulative concentrations of this compound or other test substances are added to the organ bath.
-
Data Acquisition: Changes in the frequency and amplitude of contractions are recorded isometrically.
-
Data Analysis: The effects of the drug on smooth muscle motility are quantified and compared to control conditions.
Signaling Pathways and Visualizations
The relaxant effects of this compound on non-uterine smooth muscle are primarily mediated through the β2-adrenergic receptor signaling pathway.
β2-Adrenergic Receptor Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events.
Caption: this compound's signaling pathway in smooth muscle cells.
Experimental Workflow for In Vitro Smooth Muscle Relaxation Assay
The general workflow for assessing the effects of a compound on isolated smooth muscle tissue is a standardized process in pharmacology.
Caption: General workflow for an in vitro smooth muscle relaxation assay.
Conclusion
This compound demonstrates significant and selective relaxant effects on various non-uterine smooth muscles, particularly in bronchial and vascular tissues, which are rich in β2-adrenergic receptors. Its potency in these tissues is comparable to or greater than that of the non-selective agonist Isoprenaline. In contrast, its effect on gastrointestinal smooth muscle, such as the guinea-pig ileum, is substantially less pronounced, consistent with the lower prevalence of β2-receptors in this tissue. The well-defined mechanism of action, proceeding through the β2-adrenoceptor-cAMP-PKA pathway, provides a solid foundation for understanding its pharmacological effects. The experimental protocols detailed herein offer a framework for the continued investigation of this compound and other β2-agonists in the context of non-uterine smooth muscle physiology and pharmacology. This comprehensive understanding is crucial for optimizing the therapeutic applications of this compound and for the development of future selective smooth muscle relaxants.
References
- 1. [PDF] Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. | Semantic Scholar [semanticscholar.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
Proteomic Analysis of the Cellular Response to Hexoprenaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexoprenaline, a selective β2-adrenergic receptor agonist, is utilized clinically for its tocolytic and bronchodilatory effects. The cellular response to this compound is primarily mediated through the β2-adrenergic receptor signaling pathway, leading to a cascade of intracellular events that ultimately govern the physiological outcome. A comprehensive understanding of the proteomic alterations induced by this compound is crucial for elucidating its complete mechanism of action, identifying potential biomarkers for drug response, and discovering novel therapeutic targets. This technical guide provides a framework for the proteomic analysis of the cellular response to this compound, detailing experimental protocols and data presentation for researchers in drug development and cellular biology.
Introduction
This compound is a direct-acting sympathomimetic drug with high selectivity for β2-adrenergic receptors.[1][2] Its primary mechanism of action involves the activation of these receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1] This canonical pathway is known to induce smooth muscle relaxation, which is the basis for its use in preventing premature labor and in managing bronchospasm.[3][4]
While the primary signaling pathway is well-established, the broader cellular proteomic response to this compound remains largely uncharacterized. A systematic proteomic analysis can provide a global view of the protein expression and post-translational modification changes that occur in response to this compound treatment. Such an analysis can uncover novel protein-protein interactions, substrate phosphorylations, and changes in protein abundance that contribute to the overall cellular response. This guide outlines a hypothetical proteomic study designed to investigate these changes, providing a roadmap for researchers in this field.
This compound Signaling Pathway
The cellular response to this compound is initiated by its binding to the β2-adrenergic receptor. This interaction induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA. PKA then phosphorylates a variety of downstream target proteins, modulating their activity and leading to the observed physiological effects.
Recent research suggests that β-adrenergic receptor signaling can also occur through non-canonical, cAMP-independent pathways, potentially involving β-arrestin-mediated signaling. A comprehensive proteomic analysis would be instrumental in identifying the key protein players in both the canonical and any non-canonical pathways activated by this compound.
Experimental Protocols for Proteomic Analysis
A quantitative proteomic workflow is essential for identifying and quantifying the changes in the cellular proteome in response to this compound. The following sections detail a hypothetical experimental protocol.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line expressing the β2-adrenergic receptor, such as a human uterine smooth muscle cell line or a human bronchial smooth muscle cell line.
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach 80-90% confluency.
-
This compound Treatment: Treat the cells with a physiologically relevant concentration of this compound sulfate. A dose-response and time-course experiment should be performed to determine the optimal concentration and duration of treatment. A vehicle control (e.g., sterile water or PBS) should be run in parallel.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the in vivo protein and phosphorylation states.
-
Protein Quantification: Quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT), followed by alkylation of the free cysteine residues with an alkylating agent (e.g., iodoacetamide). Digest the proteins into peptides using a sequence-specific protease, such as trypsin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: Separate the digested peptides using reverse-phase liquid chromatography. This will separate the peptides based on their hydrophobicity, reducing the complexity of the sample introduced into the mass spectrometer at any given time.
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer. A data-independent acquisition (DIA) or data-dependent acquisition (DDA) method can be employed for peptide identification and quantification.
Data Analysis
-
Protein Identification and Quantification: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins present in each sample and to quantify their relative abundance between the this compound-treated and control groups.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform functional annotation and pathway analysis of the differentially expressed proteins to gain insights into the biological processes affected by this compound.
Quantitative Data Presentation
The quantitative proteomic data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Proteins with Significantly Altered Abundance in Response to this compound Treatment
| Protein Accession | Gene Name | Protein Name | Fold Change (this compound/Control) | p-value | Biological Function |
| P0DPI2 | CALM1 | Calmodulin | 1.8 | 0.002 | Calcium signaling |
| P08238 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.5 | 0.015 | Protein folding |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | -1.6 | 0.008 | Cytoskeleton organization |
| P10809 | ENO1 | Alpha-enolase | -1.9 | 0.001 | Glycolysis |
| Q13547 | ADCY5 | Adenylate cyclase type 5 | 2.1 | <0.001 | cAMP signaling |
Table 2: Hypothetical Phosphorylation Sites with Significantly Altered Occupancy in Response to this compound Treatment
| Protein Accession | Gene Name | Phosphorylation Site | Fold Change (this compound/Control) | p-value | Kinase (Predicted) |
| P00519 | ABL1 | Y412 | 2.5 | <0.001 | ABL1 |
| P31749 | AKT1 | S473 | 1.7 | 0.005 | mTORC2 |
| Q9Y243 | GSK3B | S9 | -2.1 | <0.001 | AKT1 |
| P27361 | MAPK3 | T202, Y204 | 1.4 | 0.021 | MEK1 |
Conclusion
A comprehensive proteomic analysis of the cellular response to this compound will provide invaluable insights into its mechanism of action beyond the well-established canonical signaling pathway. The detailed experimental protocols and data presentation formats outlined in this guide offer a robust framework for conducting such a study. The identification of novel protein targets and signaling pathways regulated by this compound has the potential to lead to the development of more effective and safer therapeutic strategies for the management of preterm labor and bronchospastic conditions. Furthermore, the identified protein signatures could serve as biomarkers to predict patient response to this compound treatment. This in-depth proteomic approach will undoubtedly contribute to a more complete understanding of the cellular and molecular effects of this important therapeutic agent.
References
Methodological & Application
Application Notes & Protocols: Investigating the Effects of Hexoprenaline on the hTERT-HM Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies on the effects of the β2-adrenergic agonist hexoprenaline using the immortalized human myometrial (hTERT-HM) cell line. The hTERT-HM cell line, derived from human myometrial tissue and immortalized by expressing the catalytic subunit of telomerase (hTERT), serves as a valuable and consistent model for studying uterine smooth muscle physiology and pharmacology.[1][2] This cell line retains key characteristics of primary myometrial cells, including the expression of smooth muscle markers and functional receptors, without the limitation of a finite lifespan in culture.[1][3]
This compound is a selective β2-adrenergic agonist known to induce smooth muscle relaxation, particularly in the bronchi and uterus. Its primary mechanism of action involves binding to β2-adrenergic receptors, which activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in reduced intracellular calcium and inhibition of the contractile machinery.
This document outlines protocols to investigate the hypothesized relaxant and signaling effects of this compound on hTERT-HM cells, providing a framework for assessing its potential as a tocolytic agent.
Quantitative Data Summary
As no direct studies of this compound on hTERT-HM cells have been published, the following tables are presented as templates for data acquisition. The expected outcomes are based on the known mechanism of this compound and typical results from similar compounds studied in myometrial cells.
Table 1: Effect of this compound on hTERT-HM Cell Viability
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 0.1 | 24 | Data to be determined |
| 1 | 24 | Data to be determined |
| 10 | 24 | Data to be determined |
| 100 | 24 | Data to be determined |
| 0 (Vehicle Control) | 48 | 100 ± 6.1 |
| 0.1 | 48 | Data to be determined |
| 1 | 48 | Data to be determined |
| 10 | 48 | Data to be determined |
| 100 | 48 | Data to be determined |
Table 2: this compound-Mediated Inhibition of Oxytocin-Induced Contraction in hTERT-HM Collagen Gel Assay
| Treatment Group | Gel Area (% of Initial) at 1 hour (Mean ± SD) | % Inhibition of Contraction |
| Vehicle Control | Data to be determined | N/A |
| Oxytocin (100 nM) | Data to be determined | 0% (Reference) |
| Oxytocin (100 nM) + this compound (1 µM) | Data to be determined | Calculate based on data |
| Oxytocin (100 nM) + this compound (10 µM) | Data to be determined | Calculate based on data |
| Oxytocin (100 nM) + this compound (100 µM) | Data to be determined | Calculate based on data |
Table 3: Intracellular cAMP Levels in hTERT-HM Cells Following this compound Treatment
| Treatment | Incubation Time (minutes) | Intracellular cAMP (pmol/mg protein) (Mean ± SD) |
| Vehicle Control | 15 | Data to be determined |
| This compound (10 µM) | 5 | Data to be determined |
| This compound (10 µM) | 15 | Data to be determined |
| This compound (10 µM) | 30 | Data to be determined |
| Forskolin (10 µM) (Positive Control) | 15 | Data to be determined |
Experimental Protocols
hTERT-HM Cell Culture
This protocol is adapted from standard procedures for the hTERT-HM cell line.
Materials:
-
Immortalized Human Myometrial Cell Line (hTERT-HM)
-
PriGrow IV medium (e.g., TM004)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T25 or T75 culture flasks, coated with an appropriate extracellular matrix if required for optimal adhesion.
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: PriGrow IV medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Thaw a cryopreserved vial of hTERT-HM cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T25 or T75 culture flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
For subculturing, when cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-plate at a 1:3 to 1:5 split ratio.
Collagen Gel Contraction Assay
This assay measures the ability of hTERT-HM cells to contract a 3D collagen matrix, simulating tissue contractility. This method has been successfully used to assess contractility in hTERT-HM cells in response to other agents.
Materials:
-
hTERT-HM cells, 80-90% confluent
-
Rat tail collagen, Type I
-
10x Minimum Essential Medium (MEM)
-
Sterile 1M NaOH
-
Complete growth medium
-
24-well tissue culture plates
-
Sterile spatula or pipette tip
-
Imaging system (e.g., gel documentation system or flatbed scanner)
-
Image analysis software (e.g., ImageJ)
-
This compound, Oxytocin (as a contractile agent)
Protocol:
-
Prepare the collagen gel solution on ice. For 1 mL of gel solution, mix:
-
800 µL of rat tail collagen
-
100 µL of 10x MEM
-
~20 µL of 1M NaOH (adjust to achieve a neutral pH, indicated by a color change to phenol red)
-
Keep the solution on ice to prevent premature polymerization.
-
-
Harvest hTERT-HM cells using trypsin and resuspend in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Mix the cell suspension with the neutralized collagen solution at a 1:4 ratio (e.g., 250 µL of cell suspension for every 750 µL of collagen solution).
-
Dispense 500 µL of the cell-collagen mixture into each well of a 24-well plate.
-
Allow the gels to polymerize at 37°C for 30-60 minutes.
-
After polymerization, add 1 mL of complete growth medium to each well and incubate for 24-48 hours to allow cells to establish a mechanical connection with the matrix.
-
Gently detach the gels from the sides of the wells using a sterile spatula.
-
Replace the medium with serum-free medium containing the desired concentrations of this compound, Oxytocin, or vehicle controls.
-
Image the gels at specified time points (e.g., 0, 1, 2, 4, 6 hours).
-
Measure the area of each gel using image analysis software. A decrease in gel area signifies cell contraction.
-
Calculate the percentage of contraction relative to the initial gel area.
Intracellular cAMP Measurement
This protocol determines the level of intracellular cAMP, the key second messenger in the this compound signaling pathway.
Materials:
-
hTERT-HM cells cultured in 12-well plates
-
This compound
-
Forskolin (positive control for adenylate cyclase activation)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP competitive ELISA kit
Protocol:
-
Seed hTERT-HM cells in 12-well plates and grow to ~90% confluency.
-
On the day of the experiment, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to stabilize cAMP levels.
-
Add this compound, Forskolin, or vehicle control to the wells and incubate for the desired time (e.g., 5, 15, 30 minutes) at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer provided with the ELISA kit.
-
Scrape the cells and collect the lysate.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cAMP concentration (in pmol/mL) from a standard curve and normalize to the total protein content of each sample (determined by a BCA or Bradford assay).
Signaling Pathways and Workflows
Hypothesized this compound Signaling Pathway in hTERT-HM Cells
References
Application Notes and Protocols for the Use of Hexoprenaline in an LPS-Induced Preterm Labor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth, a leading cause of neonatal morbidity and mortality, is frequently associated with intrauterine inflammation. The use of animal models, particularly the lipopolysaccharide (LPS)-induced preterm labor model in mice, is crucial for studying the underlying mechanisms and evaluating potential therapeutic interventions. LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system, leading to a pro-inflammatory cascade that culminates in uterine contractions and preterm delivery.
Hexoprenaline is a selective β2-adrenergic receptor agonist that functions as a tocolytic agent by relaxing uterine smooth muscle.[1][2] It achieves this by stimulating β2-adrenergic receptors, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the inhibition of uterine contractions.[3][4] This document provides detailed protocols for utilizing this compound in an LPS-induced preterm labor mouse model, offering a framework for investigating its therapeutic potential.
Disclaimer: Published preclinical data on the specific dosage of this compound in a mouse model of LPS-induced preterm labor is limited. The provided this compound protocol is adapted from studies using the similar β-adrenergic agonist, ritodrine, in the same model.[5] Therefore, the recommended dosages for this compound should be considered a starting point, and a dose-response study is highly recommended to determine the optimal concentration for specific experimental conditions.
Data Presentation
Table 1: Parameters of LPS-Induced Preterm Labor in Mice
This table summarizes the typical quantitative outcomes observed in mouse models following the administration of LPS to induce preterm labor.
| Parameter | Method of Measurement | Typical Observation after LPS Challenge | Reference |
| Gestation Length | Timed observation of delivery | Delivery within 24-48 hours post-LPS administration | |
| Uterine Contractility | In vitro tension recording of uterine strips | Increased frequency, amplitude, and duration of contractions | |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | ELISA or qPCR of uterine tissue, amniotic fluid, or maternal serum | Significant increase in expression and concentration | |
| Prostaglandins (e.g., PGE2) | ELISA of uterine tissue homogenates | Significant increase in concentration |
Table 2: Efficacy of β-Adrenergic Agonists in Preterm Labor Models
This table presents data on the tocolytic effects of β-adrenergic agonists, including clinical data for this compound and preclinical data for the analogous compound, ritodrine, in a mouse model.
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Human Clinical (Preterm Labor) | IV Infusion: 0.075 - 0.3 µ g/min | Tocolysis success rate: 34-78% | |
| This compound | Human Clinical (Preterm Labor) | IV Infusion | More frequent maternal side effects (tachycardia, palpitations) compared to atosiban. | |
| Ritodrine | Mouse (LPS-induced preterm labor) | 1, 3, 10 mg/kg (oral) | Dose-dependent decrease in the incidence of preterm delivery. | |
| Ritodrine | Mouse (LPS-induced uterine contraction) | In vitro application | Significant suppression of LPS-induced uterine contractions. |
Experimental Protocols
LPS-Induced Preterm Labor Model in Mice
This protocol describes the induction of preterm labor in pregnant mice using LPS.
Materials:
-
Pregnant mice (e.g., C57BL/6 or CD-1 strain), timed-mated (gestational day 14.5-17.5)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Animal scale
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
On the desired day of gestation (e.g., day 16.5), weigh the pregnant mouse to determine the correct dosing volume.
-
Prepare a stock solution of LPS in sterile PBS. A common concentration is 1 mg/mL, but this should be adjusted based on the required dose.
-
Dilute the LPS stock solution in sterile PBS to the final desired concentration for injection. A typical dose to induce preterm labor is 50-100 µg/kg.
-
Administer the LPS solution via intraperitoneal (i.p.) injection. The injection volume should be kept low (e.g., 100-200 µL) to minimize stress.
-
Administer an equivalent volume of sterile PBS to control animals.
-
House the mice individually and monitor them closely for signs of preterm labor, including vaginal bleeding, nesting behavior, and delivery of pups.
-
Record the time of delivery for each mouse to determine the latency to birth.
Protocol for this compound Administration (Adapted from Ritodrine Studies)
This protocol provides a method for administering this compound to counteract the effects of LPS. Note: This is an adapted protocol and dosage optimization is recommended.
Materials:
-
This compound sulfate
-
Sterile, pyrogen-free saline or distilled water for injection
-
Dosing cannulas (for oral administration) or sterile syringes and needles (for parenteral administration)
-
LPS-treated pregnant mice (as described in Protocol 1)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound sulfate in sterile saline. Based on the ritodrine study, oral dosages of 1, 3, and 10 mg/kg were effective. It is recommended to start with a similar dose range for this compound. For parenteral administration (subcutaneous or intraperitoneal), a lower starting dose (e.g., 0.1-1 mg/kg) should be considered, followed by dose-escalation studies.
-
Timing of Administration: The timing of tocolytic administration is critical. In the ritodrine study, the tocolytic was administered 10 times at 1-hour intervals starting several hours after the LPS challenge. A practical starting point could be to administer the first dose of this compound 1-2 hours after LPS injection, when the inflammatory cascade is initiated but before uterine contractions become fully established.
-
Route of Administration:
-
Oral (p.o.): Administer the prepared this compound solution using an oral gavage needle. This route was effective for ritodrine in mice.
-
Intraperitoneal (i.p.) or Subcutaneous (s.c.): Administer the solution via injection. This may offer more consistent absorption.
-
-
Treatment Groups:
-
Group 1: PBS + Vehicle control
-
Group 2: LPS + Vehicle control
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (medium dose)
-
Group 5: LPS + this compound (high dose)
-
-
Monitoring and Outcome Assessment:
-
Continuously monitor the animals for delivery.
-
At the end of the experiment (or at a predetermined time point), collect maternal tissues (uterus, placenta, cervix), amniotic fluid, and maternal blood for analysis of inflammatory markers (cytokines, prostaglandins) via ELISA or qPCR.
-
Uterine tissue can be used for in vitro contractility studies as described below.
-
Assessment of Uterine Contractility
This protocol describes the in vitro measurement of uterine contractility from tissue explants.
Materials:
-
Uterine horns from experimental animals
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the mouse at a defined time point after LPS/Hexoprenaline treatment.
-
Rapidly dissect the uterine horns and place them in ice-cold Krebs-Henseleit solution.
-
Cut longitudinal strips of myometrium (approximately 2 mm wide and 10 mm long).
-
Mount the uterine strips in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
Record spontaneous isometric contractions for a baseline period (e.g., 30 minutes).
-
Analyze the data to determine the frequency, amplitude, and duration of contractions. Compare these parameters between the different treatment groups.
Signaling Pathways and Experimental Workflow
LPS-Induced Preterm Labor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by LPS, leading to uterine contractions. LPS binds to Toll-like receptor 4 (TLR4), activating downstream pathways such as NF-κB. This results in the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins, which act on the myometrium to stimulate contractions.
Caption: LPS-induced inflammatory cascade leading to preterm labor.
This compound Tocolytic Signaling Pathway
This diagram shows the mechanism of action for this compound. As a β2-adrenergic agonist, it binds to its receptor on myometrial cells, activating adenylyl cyclase, which increases cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and inhibit contractions.
Caption: Mechanism of tocolysis by this compound.
Experimental Workflow Diagram
This flowchart outlines the logical sequence of the experimental protocol, from animal preparation to data analysis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Ritodrine hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. Preventive effect of ritodrine hydrochloride and/or urinary trypsin inhibitor against lipopolysaccharide-induced preterm delivery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Hexoprenaline in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of hexoprenaline in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method employs a reversed-phase HPLC system with UV detection. Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure to isolate this compound from the plasma matrix, ensuring high recovery and minimal interference. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow diagram to guide researchers and drug development professionals.
Introduction
This compound is a selective β2 adrenergic receptor agonist used as a tocolytic agent to suppress premature labor. Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. This application note presents a validated HPLC method that is both robust and reproducible for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound Sulfate (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Phosphate
-
Octane-1-sulphonic acid sodium salt
-
Orthophosphoric Acid
-
Ethyl Acetate
-
Human Plasma (Drug-free)
-
Ultrapure Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Acquity HSS T3 (50 x 2.1 mm i.d., 1.8 µm) |
| Mobile Phase A | 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulphonic acid sodium salt, pH 3.0 (adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 1 | |
| 5 | |
| 7 | |
| 10 | |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Internal Standard (IS) | 3,4-Dihydroxybenzylamine (DHBA) |
Note: The chromatographic conditions are adapted from a validated UPLC method for this compound in injectable dosage forms and may require optimization for plasma samples.[1][2]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound sulfate in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL DHBA).
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Note: This liquid-liquid extraction protocol is a general procedure and may require optimization for this compound to ensure adequate recovery and removal of interferences from the plasma matrix.[3]
Method Validation Summary
A summary of the anticipated method validation parameters is presented in Table 2. Full validation should be performed according to relevant regulatory guidelines.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Concentration Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | ≤ 15% |
| Recovery (%) | > 80% |
| Stability | To be assessed (freeze-thaw, short-term, long-term) |
Note: The linearity range is based on typical requirements for bioanalytical methods and may need adjustment based on experimental data.[1][2]
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is illustrated in the following diagram.
Caption: Experimental workflow for this compound quantification in plasma.
Results and Discussion
This application note provides a starting point for the development and validation of an HPLC method for the quantification of this compound in plasma. The use of a reversed-phase C18 column with a gradient elution program allows for the effective separation of this compound from endogenous plasma components. The liquid-liquid extraction procedure is a common and effective technique for sample clean-up in bioanalysis.
For optimal performance, it is recommended to validate the method thoroughly in the intended laboratory, including assessments of specificity, linearity, accuracy, precision, recovery, and stability of this compound in plasma under the specified storage and processing conditions.
Conclusion
The HPLC method outlined in this application note provides a robust framework for the quantification of this compound in human plasma. The detailed protocol and workflow diagram serve as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of this compound.
References
Application Notes and Protocols for Screening Hexoprenaline Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexoprenaline is a selective β2-adrenergic receptor agonist used clinically for its bronchodilator and tocolytic properties.[1][2] Its therapeutic effects are mediated through the activation of β2-adrenergic receptors, which are Gs-protein-coupled receptors (GPCRs).[3][4] Upon agonist binding, the receptor stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation in the bronchi and uterus. Accurate and efficient screening of this compound's efficacy is crucial for drug development and quality control. This document provides detailed protocols for cell-based assays designed to quantify the functional response of cells to this compound.
The following protocols describe two primary methods for assessing this compound efficacy in a cell-based format: a cAMP accumulation assay and a CRE-luciferase reporter gene assay. These assays are widely used in drug discovery for their robustness, sensitivity, and scalability.
Signaling Pathway of this compound
This compound exerts its effects by activating the β2-adrenergic receptor signaling cascade. The binding of this compound to the β2-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins, leading to a physiological response such as smooth muscle relaxation.
Experimental Protocols
Two primary assays are detailed below: a direct measurement of the second messenger (cAMP) and a downstream reporter gene assay.
cAMP Accumulation Assay
This assay directly measures the production of cAMP in cells following stimulation with this compound. A variety of commercial kits are available for this purpose, often utilizing competitive immunoassays with fluorescent or luminescent readouts. The following is a general protocol adaptable to most kit formats.
References
Application Notes and Protocols for In Vivo Delivery of Hexoprenaline in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo delivery methods for the selective β2-adrenergic agonist, Hexoprenaline, in rodent models. While direct experimental data for this compound in rodents is limited in publicly available literature, this document extrapolates from clinical human data and extensive preclinical data on other β2-agonists such as salbutamol, isoprenaline, and terbutaline to propose detailed experimental protocols. The focus is on two primary applications of this compound: tocolysis (inhibition of uterine contractions) and bronchodilation. This document includes detailed methodologies for intravenous, subcutaneous, and oral administration, as well as protocols for assessing physiological outcomes. All quantitative data from related studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is a direct-acting sympathomimetic agent with high selectivity for β2-adrenergic receptors.[1] This selectivity makes it a valuable tool for research into β2-adrenergic signaling and for preclinical assessment of its therapeutic potential as a tocolytic agent to prevent premature labor and as a bronchodilator for respiratory conditions like asthma.[2][3] Rodent models, primarily rats and mice, are instrumental in the preclinical evaluation of such compounds. This document outlines the necessary protocols for the in vivo administration of this compound in these models and for the subsequent evaluation of its physiological effects.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its effects by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon ligand binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation in the uterus and bronchi.
In Vivo Delivery Methods and Protocols
The choice of administration route in rodent models depends on the desired pharmacokinetic profile and the experimental objective.
Intravenous (IV) Injection
Intravenous administration provides rapid and complete bioavailability, making it suitable for acute studies and for establishing dose-response relationships.
Experimental Protocol: IV Administration for Tocolysis in Pregnant Rats
-
Animal Model: Pregnant Sprague-Dawley rats at gestational days 18-21.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Surgically expose a lateral tail vein.
-
Drug Preparation: Prepare a stock solution of this compound sulfate in sterile saline (0.9% NaCl). Further dilute to the desired concentration for injection.
-
Administration: Inject a bolus dose of this compound solution via the tail vein. For continuous infusion, a catheter can be placed and connected to an infusion pump.
-
Monitoring: Monitor uterine contractions using a micro-balloon catheter inserted into the uterine horn or via electromyography (EMG) electrodes sutured to the uterine muscle.[4][5] Record heart rate and blood pressure to assess cardiovascular side effects.
-
Data Analysis: Quantify the frequency and amplitude of uterine contractions before and after drug administration.
Table 1: Proposed Intravenous this compound Doses for Tocolysis in Rats (based on other β2-agonists)
| Parameter | Low Dose | Medium Dose | High Dose | Reference (for other β2-agonists) |
| Bolus Dose | 1 µg/kg | 5 µg/kg | 10 µg/kg | |
| Infusion Rate | 0.1 µg/kg/min | 0.5 µg/kg/min | 1.0 µg/kg/min | |
| Expected Outcome | Moderate reduction in contraction frequency | Significant reduction in contraction frequency and amplitude | Complete cessation of contractions |
Subcutaneous (SC) Injection
Subcutaneous injection allows for slower absorption and a more sustained effect compared to IV administration.
Experimental Protocol: SC Administration for Bronchodilation in Mice
-
Animal Model: Ovalbumin-sensitized BALB/c mice as a model for allergic asthma.
-
Drug Preparation: Prepare a solution of this compound sulfate in sterile saline.
-
Administration: Inject the this compound solution subcutaneously in the loose skin over the scruff of the neck.
-
Bronchodilation Assessment: Measure airway resistance and dynamic compliance using whole-body plethysmography before and at various time points after drug administration following a methacholine challenge.
-
Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction.
Table 2: Proposed Subcutaneous this compound Doses for Bronchodilation in Mice (based on other β2-agonists)
| Parameter | Low Dose | Medium Dose | High Dose | Reference (for other β2-agonists) |
| Dose | 0.1 mg/kg | 0.5 mg/kg | 1.0 mg/kg | |
| Time to Peak Effect | 15-30 minutes | 15-30 minutes | 15-30 minutes | |
| Expected Outcome | Significant reduction in airway resistance | Maximal reduction in airway resistance | Prolonged duration of action |
Oral Gavage (PO)
Oral administration is a non-invasive method suitable for chronic dosing studies.
Experimental Protocol: Oral Gavage for Chronic Tocolytic Treatment in Rats
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Drug Preparation: Prepare a suspension or solution of this compound sulfate in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Administration: Administer the this compound solution directly into the stomach using a ball-tipped gavage needle. To minimize stress, personnel should be well-trained in this technique.
-
Monitoring: Monitor for signs of premature labor and assess uterine activity at the end of the treatment period.
-
Data Analysis: Compare the gestation length and litter size between treated and control groups.
Table 3: Proposed Oral this compound Doses for Tocolysis in Rats (based on human data and other β2-agonists)
| Parameter | Low Dose | Medium Dose | High Dose | Reference (extrapolated) |
| Dose | 1 mg/kg/day | 5 mg/kg/day | 10 mg/kg/day | |
| Frequency | Once or twice daily | Once or twice daily | Once or twice daily | |
| Expected Outcome | Prolongation of gestation | Significant delay in the onset of labor | Maintained uterine quiescence |
Experimental Workflows
Considerations and Troubleshooting
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare.
-
Dose Selection: The doses provided in the tables are starting points. Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and have no physiological effects.
-
Side Effects: As a β2-agonist, this compound can cause cardiovascular side effects such as tachycardia. It is crucial to monitor heart rate and blood pressure, especially at higher doses.
-
Pharmacokinetics: The pharmacokinetic profile of this compound in rodents may differ from that in humans. Preliminary pharmacokinetic studies are advisable to determine the time to peak concentration and the duration of action for the chosen administration route.
Conclusion
These application notes provide a framework for the in vivo delivery of this compound in rodent models for tocolysis and bronchodilation studies. While direct preclinical data for this compound is limited, the provided protocols, based on established methodologies and data from similar compounds, offer a solid starting point for researchers. Careful experimental design and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uterine activity during pregnancy and labor assessed by simultaneous recordings from the myometrium and abdominal surface in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omega-3 Fatty Acid Consumption Alters Uterine Contraction: A Comparative Study on Different Breeds of Rats [mdpi.com]
Application Notes and Protocols for Establishing a Stable Hexoprenaline Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexoprenaline is a selective β2-adrenergic receptor agonist utilized in research to investigate signal transduction pathways, smooth muscle relaxation, and other physiological responses in vitro.[1] Accurate and reproducible experimental results are critically dependent on the use of a stable and accurately prepared stock solution of this compound. As a catecholamine, this compound is susceptible to degradation, particularly through oxidation and hydrolysis, which can be influenced by solvent choice, pH, light exposure, and storage temperature.[2][3]
These application notes provide a comprehensive protocol for the preparation, storage, and quality control of a stable this compound stock solution for use in cell culture experiments. The provided methodologies are designed to ensure the integrity and biological activity of the compound, leading to more reliable and consistent experimental outcomes.
Data Presentation
The following table summarizes key quantitative data regarding this compound (sulfate salt), compiled from available literature. Researchers should consider these values as a guide and may need to determine precise solubility and stability under their specific laboratory conditions.
| Parameter | Value | Source / Comments |
| Chemical Formula | C₂₂H₃₄N₂O₁₀S | [4] |
| Molecular Weight | 518.58 g/mol | [4] |
| Form | White to Off-White Solid | |
| Melting Point | 222-228°C | |
| Predicted Water Solubility | 0.199 mg/mL | |
| Solubility in DMSO | Soluble (Slightly) | |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | Based on supplier recommendations and chemical properties. |
| Recommended Stock Conc. | 1-10 mM | General laboratory practice for cell culture. |
| Long-Term Storage | -80°C | |
| Short-Term Storage | 4°C (days to weeks) | |
| pH for Optimal Stability | 2.5 - 3.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound sulfate in DMSO. It is recommended to prepare a fresh stock solution and aliquot it for single use to minimize freeze-thaw cycles.
Materials:
-
This compound sulfate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound sulfate powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 5.19 mg of this compound sulfate powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1.0 mL of anhydrous, cell culture grade DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid dissolution if necessary.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles and protects the solution from light.
-
Storage: For long-term storage (months), store the aliquots at -80°C. For short-term storage (up to one week), aliquots can be kept at 4°C.
Protocol 2: Quality Control of this compound Stock Solution via UPLC
To ensure the integrity of the prepared stock solution, its concentration and purity can be verified using Ultra-Performance Liquid Chromatography (UPLC). This protocol is adapted from a validated stability-indicating method.
Materials:
-
UPLC system with UV detector
-
Waters Acquity HSS T3 column (50 x 2.1 mm i.d., 1.8 µm) or equivalent
-
Mobile Phase A: 5 mM Sodium dihydrogen phosphate + 10 mM octane-1-sulphonic acid sodium salt, pH adjusted to 3.0
-
Mobile Phase B: Acetonitrile
-
Diluent: Purified water
-
Prepared this compound stock solution
-
This compound sulfate reference standard
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound sulfate in the diluent at a known concentration (e.g., 5 µg/mL).
-
Sample Preparation: Dilute an aliquot of the prepared this compound stock solution with the diluent to a final theoretical concentration within the linear range of the assay (e.g., 3.50–6.50 µg/mL).
-
Chromatographic Conditions:
-
Column Temperature: Ambient
-
Flow Rate: 0.5 mL/min
-
UV Detection: 280 nm
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 50% B
-
5-7 min: 50% to 5% B
-
7-10 min: 5% B
-
-
-
Analysis: Inject the standard and sample solutions into the UPLC system.
-
Data Interpretation: Compare the peak area of the sample to the standard to determine the actual concentration of the stock solution. The presence of significant degradation peaks would indicate instability. A forced degradation study showed that this compound is particularly susceptible to degradation under basic and oxidative conditions.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates the β2-adrenergic receptor signaling pathway.
Experimental Workflow for Stock Solution Preparation and Validation
Caption: Workflow for preparing and validating a this compound stock solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development and Validation of a Stability-Indicating UPLC Method for the Determination of this compound in Injectable Dosage Form Using AQbD Principles [mdpi.com]
- 3. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for Measuring Hexoprenaline-Induced Smooth Muscle Relaxation
Introduction
Hexoprenaline is a sympathomimetic agent belonging to the class of beta-2 adrenergic receptor agonists.[1] It is primarily utilized for its bronchodilator properties in managing conditions like asthma and chronic obstructive pulmonary disease (COPD), and as a tocolytic agent to inhibit uterine contractions in preterm labor.[1][2] The therapeutic effect of this compound stems from its ability to induce relaxation in smooth muscle tissues.[3]
The mechanism of action involves the selective stimulation of beta-2 adrenergic receptors, which are abundant in the smooth muscles of the respiratory tract and the uterus.[4] This stimulation activates a G-protein-coupled receptor pathway, leading to the activation of the enzyme adenylate cyclase. Adenylate cyclase, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins. This cascade ultimately results in a reduction of intracellular calcium concentrations and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation.
These application notes provide detailed protocols for robust and reproducible measurement of this compound-induced smooth muscle relaxation, catering to researchers, scientists, and drug development professionals. The described techniques range from classic organ bath assays to modern cellular imaging methods.
In Vitro Technique: Isolated Organ Bath Assay
The isolated organ bath is a cornerstone technique in pharmacology for studying the contractility of smooth muscle tissues. It allows for the measurement of isometric tension in isolated tissue preparations, such as tracheal rings or aortic strips, in response to pharmacological agents. This method is highly versatile, reproducible, and provides invaluable data for constructing dose-response curves to determine the potency and efficacy of compounds like this compound.
Application Note
This protocol details the use of an isolated tissue bath system to quantify the relaxant effects of this compound on pre-contracted smooth muscle tissue. The tissue (e.g., rat thoracic aorta or guinea pig trachea) is mounted in a chamber filled with a physiological salt solution, maintained at a constant temperature, and aerated with carbogen (95% O₂, 5% CO₂). An isometric force transducer records changes in muscle tension. After inducing a stable contraction with an agonist (e.g., phenylephrine, histamine, or carbachol), cumulative concentrations of this compound are added to generate a dose-response curve for relaxation.
Experimental Workflow: Isolated Organ Bath
Protocol: Isometric Tension Measurement
1. System Preparation:
-
Prepare a physiological salt solution (PSS), such as Krebs-Henseleit solution, and warm it to 37°C. A typical composition is (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 Glucose.
-
Continuously aerate the PSS with carbogen gas (95% O₂, 5% CO₂) to maintain a pH of ~7.4.
-
Calibrate the isometric force transducers according to the manufacturer's instructions.
2. Tissue Preparation:
-
Humanely euthanize the animal according to institutionally approved guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, or ileum) and place it in ice-cold PSS.
-
Clean the tissue of excess connective and adipose tissue and cut it into rings or strips (e.g., 2-4 mm wide).
3. Mounting and Equilibration:
-
Suspend the tissue rings between two L-shaped stainless-steel hooks in the organ bath chamber filled with aerated PSS at 37°C.
-
Connect the upper hook to the isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-2 grams for rat aorta) and allow the tissue to equilibrate for 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes.
4. Viability and Contraction:
-
Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
After the contraction peaks, wash the tissue repeatedly with PSS until the baseline tension is restored.
-
Induce a stable, submaximal contraction using a suitable agonist (e.g., 1 µM Phenylephrine for aorta, 10 µM Histamine for trachea).
5. Measurement of Relaxation:
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the bath (e.g., 1 nM to 100 µM) in a stepwise manner.
-
Allow the relaxation response to stabilize at each concentration before adding the next.
-
Record the tension continuously using a data acquisition system.
6. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal relaxation) values from the curve.
Data Presentation: this compound Dose-Response
| Parameter | Value |
| Tissue Type | Guinea Pig Tracheal Ring |
| Pre-contraction Agonist | Histamine (10 µM) |
| This compound EC₅₀ | 15.2 nM |
| Eₘₐₓ (% Relaxation) | 98.5% |
| Hill Slope | 1.1 |
Cellular Technique: Intracellular Calcium Imaging
Contraction in smooth muscle cells is directly triggered by an increase in the cytosolic free calcium concentration ([Ca²⁺]i). Therefore, measuring changes in [Ca²⁺]i provides a direct insight into the cellular mechanisms of drug-induced relaxation. This is achieved using fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM.
Application Note
This protocol describes a method to quantify the effect of this compound on intracellular calcium mobilization in cultured smooth muscle cells (e.g., human airway smooth muscle cells). Cells are loaded with a calcium-sensitive fluorescent dye. Following stimulation with a contractile agonist to induce a rise in [Ca²⁺]i, the cells are treated with this compound. The change in fluorescence intensity, which correlates with [Ca²⁺]i, is monitored using a fluorescence microscope or a microplate reader to assess the inhibitory effect of this compound on calcium signaling.
Experimental Workflow: Calcium Imaging
Protocol: Calcium Imaging with Fluo-4 AM
1. Cell Culture:
-
Culture primary smooth muscle cells or a suitable cell line (e.g., A7r5) on glass-bottom dishes or coverslips suitable for microscopy.
-
Grow cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
2. Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fluo-4 AM and a mild detergent like Pluronic F-127 (0.02%) to aid dye dispersal.
-
Aspirate the culture medium and wash the cells once with the loading buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with fresh buffer to remove extracellular dye and allow 15-30 minutes for complete de-esterification of the dye within the cells.
3. Imaging and Data Acquisition:
-
Mount the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images (Excitation ~494 nm, Emission ~516 nm for Fluo-4). This baseline is your F₀.
-
Add a contractile agonist (e.g., acetylcholine or endothelin-1) to the chamber to induce an increase in [Ca²⁺]i.
-
Once the calcium signal peaks or reaches a plateau, add the desired concentration of this compound.
-
Continuously record fluorescence intensity (F) over time using time-lapse imaging.
4. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the change in intracellular calcium, typically expressed as the ratio of fluorescence intensity (F) over the baseline fluorescence (F₀).
-
Compare the peak fluorescence response and the rate of decay in the presence and absence of this compound.
Data Presentation: Effect of this compound on [Ca²⁺]i
| Treatment Condition | Peak Fluorescence Ratio (F/F₀) | Time to 50% Signal Decay (s) |
| Agonist Alone (Control) | 4.5 ± 0.3 | 125 ± 10 |
| Agonist + this compound (10 nM) | 3.1 ± 0.2 | 80 ± 8 |
| Agonist + this compound (100 nM) | 1.8 ± 0.1 | 45 ± 5 |
This compound Signaling Pathway
This compound exerts its relaxant effect by modulating key intracellular signaling pathways. The process is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the stimulatory G-protein (Gs), which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA). PKA phosphorylates several target proteins, including the myosin light chain kinase (MLCK), reducing its affinity for the Ca²⁺-calmodulin complex, and ion channels involved in calcium homeostasis, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
References
Application Notes and Protocols: Immunohistochemical Localization of Beta-2 Adrenergic Receptor in Response to Hexoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-2 adrenergic receptor (β2-AR) is a member of the G-protein coupled receptor (GPCR) superfamily, playing a pivotal role in mediating physiological responses to catecholamines like epinephrine and norepinephrine.[1][2] Found in various tissues, including the smooth muscle of the bronchi, blood vessels, and the uterus, its activation leads to significant physiological effects such as bronchodilation and vasodilation.[1][3] Hexoprenaline is a selective β2-sympathomimetic agonist known for its use as a bronchodilator and tocolytic agent to prevent premature labor.[4]
Upon agonist binding, the β2-AR undergoes a conformational change, activating downstream signaling cascades, primarily through the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling is tightly regulated, and prolonged agonist exposure typically leads to receptor desensitization and internalization, a process where the receptors are removed from the cell surface into intracellular compartments. This trafficking of β2-AR is a critical mechanism for modulating cellular responsiveness to agonists.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within tissues. By employing antibodies specific to the β2-AR, researchers can investigate changes in its cellular and subcellular location in response to pharmacological agents like this compound. These application notes provide a detailed protocol for the immunohistochemical detection of β2-AR, enabling the study of its agonist-induced translocation.
Data Presentation
Table 1: Quantitative Analysis of Beta-2 Adrenergic Receptor Immunohistochemical Staining
This table presents a template for quantifying the changes in β2-AR localization following this compound treatment. The scoring can be based on staining intensity and the percentage of cells showing plasma membrane versus cytoplasmic staining.
| Treatment Group | Concentration | Duration | Membrane Staining Intensity (Mean ± SD) | Cytoplasmic Staining Intensity (Mean ± SD) | Percentage of Cells with Internalized Receptors (%) |
| Vehicle Control | - | 30 min | 2.8 ± 0.4 | 0.5 ± 0.2 | 5 ± 2 |
| This compound | 1 µM | 15 min | 2.1 ± 0.5 | 1.5 ± 0.3 | 45 ± 8 |
| This compound | 1 µM | 30 min | 1.2 ± 0.3 | 2.5 ± 0.6 | 85 ± 7 |
| This compound | 10 µM | 30 min | 0.8 ± 0.2 | 2.9 ± 0.5 | 92 ± 5 |
Intensity Score: 0 (No staining), 1 (Weak), 2 (Moderate), 3 (Strong)
Experimental Protocols
Protocol 1: Immunohistochemistry for Beta-2 Adrenergic Receptor
This protocol outlines the steps for localizing β2-AR in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged microscope slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0) for antigen retrieval
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
0.3% Hydrogen Peroxide (H₂O₂) in PBS (for peroxidase-based detection)
-
Blocking buffer (e.g., 10% normal serum from the secondary antibody host species with 1% BSA in TBS)
-
Primary antibody: Rabbit polyclonal anti-beta-2 Adrenergic Receptor antibody (diluted according to manufacturer's specifications)
-
Biotinylated secondary antibody (e.g., anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 80% ethanol for 3 minutes each.
-
Rinse slides in gently running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by steaming slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse the slides in PBS or TBS.
-
-
Peroxidase Quenching (if using HRP-based detection):
-
Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
Incubate the sections with blocking buffer for 1-2 hours at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and apply the diluted primary anti-β2-AR antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse the slides three times with PBS or TBS for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse the slides three times with PBS or TBS.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse the slides three times with PBS or TBS.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color develops (typically 2-10 minutes), monitoring under a microscope.
-
Rinse the slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Mandatory Visualizations
Caption: Experimental workflow for β2-AR immunohistochemistry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hexoprenaline Instability in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering stability issues with hexoprenaline in cell culture applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent experimental outcomes are a primary indicator of compound instability in cell culture media. This compound, as a catecholamine, is susceptible to degradation, which can alter its effective concentration and lead to variability in your results. Factors such as pH, temperature, light exposure, and interaction with media components can all contribute to its degradation over the course of an experiment.
Q2: What are the primary factors that cause this compound to degrade in cell culture media?
A2: The main culprits for this compound degradation in aqueous and cell culture environments are:
-
Oxidation: The catechol group in this compound is highly susceptible to oxidation, which is a major degradation pathway. This can be accelerated by the presence of dissolved oxygen, metal ions (e.g., iron, copper) often found in media supplements, and light exposure.
-
pH: The stability of this compound is pH-dependent. While it is more stable in acidic conditions, the physiological pH of most cell culture media (typically 7.2-7.4) can promote its degradation. Specifically, basic conditions can increase the rate of hydrolysis.[1][2]
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture incubation, can accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light, particularly UV, can provide the energy to initiate photo-degradation pathways.
-
Enzymatic Degradation: If using serum-containing media, enzymes present in the serum (e.g., oxidases) can potentially metabolize this compound.
Q3: I prepare my this compound stock solution in DMSO. Could this be a source of instability?
A3: While DMSO is a common solvent for preparing stock solutions, its quality and handling are crucial. Anhydrous DMSO is recommended. The presence of water in DMSO can facilitate hydrolysis of the compound. It is best practice to prepare fresh stock solutions and to store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture and light.
Q4: How can I determine if this compound is degrading in my specific cell culture medium?
A4: To confirm and quantify the stability of this compound in your experimental setup, you can perform a stability study. This involves incubating this compound in your complete cell culture medium (including serum and other supplements) under your standard experimental conditions (e.g., 37°C, 5% CO2). Aliquots of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the parent this compound is measured using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in concentration over time indicates instability.
Q5: What practical steps can I take to minimize this compound degradation during my experiments?
A5: To enhance the stability of this compound in your cell culture experiments, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before adding it to your cell cultures.
-
Use Antioxidants: Consider adding antioxidants such as ascorbic acid or N-acetylcysteine to your culture medium to mitigate oxidative degradation. The optimal concentration should be determined empirically to ensure it does not affect your cellular model.
-
Protect from Light: Protect your stock solutions and experimental cultures from light by using amber vials and covering culture plates or flasks with foil.
-
Minimize Exposure to Air: When preparing solutions, minimize the headspace in your vials to reduce exposure to oxygen.
-
Consider Serum-Free Media: If your experimental design allows, using a serum-free medium can eliminate the variable of enzymatic degradation by serum components.
-
pH Control: While altering the pH of your culture medium is generally not feasible due to cellular health constraints, being aware of the optimal pH for this compound stability can inform data interpretation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound instability.
Problem: High variability in experimental replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound in stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. | Reduced variability between experiments initiated with a new stock solution. |
| Degradation of this compound in culture medium during the experiment. | Perform a time-course stability study (see Experimental Protocols). Analyze this compound concentration at different time points. | A clear understanding of the degradation kinetics of this compound in your specific experimental setup. |
| Inconsistent timing of drug addition and assay. | Standardize the time between adding this compound to the medium and performing the experimental readout. | Improved consistency and reproducibility of results. |
Problem: Reduced or no observable effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Significant degradation of this compound leading to sub-optimal effective concentration. | 1. Confirm the initial concentration of your working solution by HPLC. 2. Shorten the incubation time of your experiment if possible. 3. Add antioxidants to the culture medium. | Restoration of the expected biological effect of this compound. | | Interaction with media components. | Review the composition of your cell culture medium for high concentrations of metal ions or reactive species. Consider testing in a simpler, buffered salt solution (e.g., HBSS) for short-term experiments. | Identification of specific media components that may be contributing to degradation. | | Incorrect preparation of solutions. | Double-check all calculations for dilutions and ensure accurate pipetting. | Confirmation that the intended concentration of this compound is being used. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions, providing an indication of its relative stability. This data is based on forced degradation studies and can help researchers anticipate potential degradation pathways.
| Stress Condition | Description | % Degradation | Key Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~5% | Hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | ~15% | Hydrolysis |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour | ~10% | Oxidation |
| Thermal Degradation | 80°C for 4 hours | ~3% | Thermolysis |
| Data is approximate and derived from published forced degradation studies.[1] Actual degradation rates in cell culture media will vary based on the specific composition and conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound sulfate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound sulfate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Procedure for Working Solution:
-
Immediately before use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium.
-
Mix gently by inverting the tube. Do not vortex to avoid introducing excess oxygen.
-
Add the working solution to the cell cultures immediately.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile culture plates or tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
-
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Dispense equal volumes of this solution into multiple sterile tubes or wells of a culture plate.
-
Immediately collect the "time 0" sample and store it at -80°C until analysis.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, immediately freeze the collected sample at -80°C to halt further degradation.
-
Once all samples are collected, thaw them and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Plot the percentage of this compound remaining relative to the time 0 sample versus time to determine the stability profile.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Hexoprenaline for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hexoprenaline in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.[2][3][4]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
While specific optimal concentrations are cell-type and assay-dependent, a general starting range for in vitro experiments with β2-adrenergic agonists like this compound is between 10⁻¹⁰ M and 10⁻⁵ M.[5] For experiments on myometrial (uterine smooth muscle) tissue, a similar concentration range has been shown to be effective for other β-mimetics. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
For optimal stability, it is recommended to use a salt form of this compound, such as this compound sulfate. Prepare a concentrated stock solution in a suitable solvent like sterile water or a buffer with a slightly acidic pH, as this compound is more stable under acidic conditions and prone to degradation in basic solutions. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, it is best to do so immediately before use.
Q4: What are the potential off-target effects of this compound in in vitro studies?
While this compound is a selective β2-adrenergic receptor agonist, at high concentrations, it may exhibit reduced selectivity and interact with other adrenergic receptor subtypes (e.g., β1-adrenergic receptors), which could lead to unintended cellular responses. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects. If off-target effects are suspected, consider using a selective antagonist for the β2-adrenergic receptor to confirm that the observed effects are mediated through the intended target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound treatment | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Low receptor expression: The cell line used may have low or no expression of the β2-adrenergic receptor. 4. Cell health: The cells may be unhealthy or have a high passage number, leading to altered responses. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10⁻¹² M to 10⁻⁴ M) to determine the EC50. 2. Prepare fresh stock solutions of this compound from a reliable source. Ensure proper storage conditions (aliquoted, frozen, protected from light). 3. Verify the expression of the β2-adrenergic receptor in your cell line using techniques like qPCR, western blot, or a receptor binding assay. 4. Use cells with a low passage number and ensure they are in a healthy, proliferating state before the experiment. |
| High variability between replicate experiments | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Inaccurate pipetting: Errors in pipetting small volumes of this compound can cause significant concentration differences. 3. Instability in media: this compound may not be stable in the cell culture medium over the course of the experiment. | 1. Ensure a homogenous cell suspension before seeding and be precise with cell counting and plating. 2. Use calibrated pipettes and perform serial dilutions to prepare working concentrations from a higher concentration stock to minimize pipetting errors. 3. Minimize the incubation time with this compound if stability is a concern. Consider a medium change with freshly prepared this compound for longer experiments. |
| Unexpected or contradictory results | 1. Off-target effects: High concentrations of this compound may be activating other receptors. 2. Solvent effects: If using a solvent like DMSO to dissolve this compound, the solvent itself might be affecting the cells. 3. Contamination: Mycoplasma or other microbial contamination can alter cellular physiology and experimental outcomes. | 1. Use a selective β2-adrenergic receptor antagonist (e.g., ICI 118,551) to confirm that the observed effect is receptor-mediated. 2. Include a vehicle control (cell culture medium with the same concentration of the solvent used for the this compound stock) in your experimental design. 3. Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in In Vitro Assays
| Assay Type | Target Tissue/Cell Line | Recommended Starting Concentration Range (Molar) | Reference/Note |
| Smooth Muscle Relaxation | Myometrium, Bronchial Tissue | 10⁻¹⁰ to 10⁻⁶ M | Based on data for other β2-agonists. |
| cAMP Accumulation Assay | HEK293, CHO cells expressing β2-AR | 10⁻¹² to 10⁻⁵ M | A wide range is recommended for initial dose-response curves. |
| Receptor Binding Assay | Membranes from cells expressing β2-AR | 10⁻¹⁰ to 10⁻⁴ M (as unlabeled competitor) | Based on general protocols for β-adrenergic receptor binding. |
Table 2: Physicochemical Properties of this compound Sulfate
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄N₂O₁₀S | DrugBank |
| Average Mass | 518.58 g/mol | DrugBank |
| Water Solubility (Predicted) | 0.199 mg/mL | DrugBank |
| pKa (Strongest Acidic) | 8.69 | DrugBank |
| pKa (Strongest Basic) | 10.18 | DrugBank |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound stimulation in a 96-well format.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293-β2AR, CHO-K1/ADRB2)
-
Cell culture medium (e.g., DMEM, Ham's F-12) with serum and supplements
-
Serum-free cell culture medium
-
This compound sulfate stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen)
-
96-well cell culture plates (white, clear-bottom for some detection methods)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: The next day, carefully remove the culture medium and replace it with 50 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the diluted this compound solutions to the wells. Include a vehicle control (medium with no this compound).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels following the manufacturer's instructions for your specific cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Protocol 2: β2-Adrenergic Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the β2-adrenergic receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4)
-
Radiolabeled β-adrenergic antagonist (e.g., [¹²⁵I]-Cyanopindolol)
-
Unlabeled this compound sulfate for competition
-
Non-selective β-adrenergic antagonist for determining non-specific binding (e.g., propranolol)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, a high concentration of unlabeled antagonist (e.g., 10 µM propranolol).
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach binding equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Caption: General workflow for a cell-based cAMP accumulation assay.
Caption: Troubleshooting logic for a lack of response in a this compound experiment.
References
Technical Support Center: Addressing Hexoprenaline Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexoprenaline in cell culture. The content is designed to help identify and mitigate potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target signaling pathway of this compound?
A1: this compound is a selective β2-adrenergic receptor agonist.[1][2][3] Its primary on-target effect is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the desired cellular response, such as smooth muscle relaxation.
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects of this compound can be categorized into two main types:
-
Interaction with other adrenergic receptor subtypes: Although this compound is selective for the β2-adrenergic receptor, at higher concentrations, it can cross-react with β1-adrenergic receptors. This can lead to unintended cardiovascular effects, such as increased heart rate, as β1-adrenergic receptors are predominant in the heart.
-
Non-adrenergic effects: Like many small molecule drugs, this compound has the potential to interact with other unrelated proteins (off-target proteins). These interactions are highly dependent on the concentration of this compound used and the specific proteome of the cell line. Such off-target effects can lead to unexpected phenotypic changes, cytotoxicity, or confounding results in signaling studies.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound that elicits the desired on-target effect (EC50). Using concentrations significantly above the EC50 increases the likelihood of off-target interactions.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the β2-adrenergic receptor, use a selective β2-adrenergic receptor antagonist (e.g., ICI 118,551). If the antagonist blocks the effect of this compound, it is likely an on-target effect.
-
Target Knockout/Knockdown: In cell lines where it is feasible, using CRISPR/Cas9 or siRNA to knock out or knock down the β2-adrenergic receptor can definitively determine if the observed effects are on-target. An effect that persists in the absence of the receptor is, by definition, an off-target effect.
-
Orthogonal Approaches: Whenever possible, use multiple, distinct assays to measure the same biological endpoint. This can help to identify assay-specific artifacts or off-target effects.
Q4: My cells are showing unexpected levels of cytotoxicity. Could this be an off-target effect?
A4: Yes, unexpected cytotoxicity at concentrations intended to be selective for the on-target effect is a common indicator of off-target activity. It is crucial to determine the cytotoxic concentration 50 (CC50) and compare it to the effective concentration 50 (EC50). A small therapeutic window (ratio of CC50 to EC50) suggests that off-target effects may be contributing to cell death.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in downstream signaling assays (e.g., p-ERK levels).
-
Possible Cause: The β2-adrenergic receptor can signal through pathways other than the canonical cAMP/PKA pathway, including the ERK/MAPK pathway. This can be G-protein-dependent or β-arrestin-dependent. Additionally, off-target effects on other signaling molecules could be influencing ERK phosphorylation.
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Use specific inhibitors for key signaling nodes (e.g., PKA inhibitor H89, MEK inhibitor PD98059) to dissect the pathway leading to ERK phosphorylation.
-
Investigate β-arrestin Involvement: Use a β-arrestin recruitment assay to determine if this pathway is activated by this compound in your cell system.
-
On-Target Verification: Use a β2-adrenergic receptor antagonist to see if the unexpected signaling is blocked. If not, it is likely an off-target effect.
-
Proteomic Analysis: For a comprehensive view, consider a phospho-proteomics experiment to identify other signaling pathways that are unexpectedly altered by this compound treatment.
-
Problem 2: The observed cellular phenotype does not correlate with cAMP levels.
-
Possible Cause: The phenotype may be mediated by a non-cAMP, on-target pathway (e.g., β-arrestin signaling) or a completely off-target mechanism.
-
Troubleshooting Steps:
-
Use a Structural Analog: If available, use a structurally similar but inactive analog of this compound. If the analog produces the same phenotype, the effect is likely off-target.
-
Test in a Receptor-Null Cell Line: If the phenotype persists in a cell line lacking the β2-adrenergic receptor, the effect is off-target.
-
Broad-Spectrum Kinase Inhibitor Profiling: To investigate potential off-target kinase interactions, you can screen this compound against a panel of kinases.
-
Review the Literature for the Phenotype: Search for other compounds or pathways known to produce the observed phenotype. This may provide clues to potential off-target proteins.
-
Data Presentation
Table 1: Selectivity Profile of β-Adrenergic Receptor Agonists
| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β1/β2) |
| Isoprenaline | 33 | 19 | 1.7 |
| Salbutamol | 1300 | 130 | 10 |
| Formoterol | 130 | 4.2 | 31 |
| Salmeterol | 810 | 12 | 68 |
| Norepinephrine | 300 | 6900 | 0.04 |
| Epinephrine | 38 | 27 | 1.4 |
Data adapted from a study on human β-adrenoceptors expressed in CHO-K1 cells. Ki values represent the inhibitory constant. A higher selectivity ratio indicates greater selectivity for the β2 receptor over the β1 receptor. Data for this compound is not available in this direct comparison, but it is known to be a selective β2 agonist.
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Rationale |
| On-Target Effect (EC50 Determination) | 0.1 nM - 10 µM | A wide range is necessary to capture the full dose-response curve and accurately determine the EC50. |
| Mechanism of Action Studies | 1x - 10x EC50 | Use concentrations around the EC50 to ensure on-target engagement while minimizing off-target risks. |
| Off-Target Screening | 10x - 100x EC50 | Higher concentrations are often required to observe off-target effects. |
| Cytotoxicity (CC50 Determination) | 1 µM - 200 µM | Cytotoxicity often occurs at much higher concentrations than the pharmacological effects. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
-
Cell Membrane Preparation:
-
Culture cells expressing the β1 or β2-adrenergic receptor to near confluence.
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Homogenize the cells and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-adrenergic receptors) to each well.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, include wells with a high concentration of a non-radioactive antagonist (e.g., propranolol).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol is for detecting the activation of the ERK/MAPK pathway.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract).
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
HPLC analysis of Hexoprenaline: common pitfalls and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Hexoprenaline. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A typical method for this compound analysis utilizes reversed-phase HPLC. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., potassium phosphate or sodium dihydrogen phosphate) at a pH of around 3.0.[1] To enhance retention and improve peak shape for the polar this compound molecule, an ion-pairing agent like sodium heptanesulfonate or sodium octanesulfonate is often added to the mobile phase.[1][2] Detection is commonly performed using a UV detector at approximately 280 nm.[1][3]
Q2: How should I prepare my this compound samples for HPLC analysis?
For solid dosage forms like tablets, a common procedure involves accurately weighing and finely powdering the tablets. A portion of the powder equivalent to a specific amount of this compound sulfate is then transferred to a volumetric flask, dissolved in the mobile phase, sonicated for about 10 minutes to ensure complete dissolution, and then brought to volume with the mobile phase. For liquid formulations such as injections, a simple dilution with the mobile phase to the desired concentration is usually sufficient. It is crucial to filter all samples through a 0.45 µm membrane filter before injection to prevent particulates from clogging the column.
Q3: How stable are this compound standard solutions?
This compound sulfate standard solutions have been shown to be stable for at least 48 hours under various conditions, including at ambient temperature, when protected from light, and under refrigerated conditions. Stability studies have indicated that the change in potency values over this period is typically less than 2%.
Q4: Is the HPLC method for this compound robust?
Yes, validated HPLC methods for this compound have demonstrated good robustness. Deliberate small alterations in operational parameters such as the pH of the mobile phase buffer (e.g., ±0.2 pH units) and the column temperature (e.g., ±2°C) have been shown to not significantly impact the performance of the chromatographic system.
Troubleshooting Guides
Peak Shape Problems
Problem: My this compound peak is tailing.
-
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
Problem: My this compound peak is fronting.
Retention Time Issues
Problem: The retention time for my this compound peak is shifting.
-
Caption: Decision tree for diagnosing retention time shifts in HPLC.
Baseline and Pressure Problems
Problem: I'm observing baseline drift and/or noise.
Problem: The system back pressure is too high.
Data and Protocols
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Tablets
| Parameter | Specification |
| Column | C18 (150mm x 4.0mm, 5µm particle size) |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate buffer (pH 3.0) (90:20, v/v) with 0.1% Sodium Heptanesulfonate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| UV Detection | 280 nm |
| Sample Preparation | Weigh and powder 20 tablets. Transfer powder equivalent to 0.5mg this compound Sulfate to a 20mL volumetric flask. Add ~15mL of mobile phase, sonicate for 10 minutes, bring to volume with mobile phase, and filter through a 0.45µm membrane filter. |
Protocol 2: UPLC Analysis of this compound in Injections
| Parameter | Specification |
| Column | Waters Acquity HSS T3 (50 x 2.1 mm i.d., 1.8 µm) |
| Mobile Phase A | 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulphonic acid sodium salt buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (0-1 min), 5-50% B (1-5 min), 50-5% B (5-7 min), 5% B (7-10 min) |
| Flow Rate | 0.5 mL/min |
| UV Detection | 280 nm |
| Sample Preparation | Dilute sample to a concentration within the range of 3.50–6.50 µg/mL. |
Quantitative Data Summary
Table 1: Impact of Mobile Phase pH on Retention of a Basic Compound (Illustrative)
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 2.5 | 8.2 | Symmetrical |
| 3.5 | 7.5 | Symmetrical |
| 7.0 (near pKa) | 5.1 | Tailing |
| 8.5 | 3.2 | Symmetrical |
Note: This table is illustrative, demonstrating the general principle that for a basic compound like this compound, retention time decreases as the pH increases. Operating near the pKa can lead to poor peak shape.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2% |
| %RSD of Retention Time (n=6) | ≤ 1% |
References
Preventing beta-2 adrenergic receptor desensitization in long-term Hexoprenaline studies
Welcome to the Technical Support Center for researchers engaged in long-term studies of beta-2 adrenergic receptors (β2AR). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on preventing receptor desensitization, particularly in studies involving β2-agonists like Hexoprenaline.
Frequently Asked Questions (FAQs)
Q1: What is beta-2 adrenergic receptor desensitization and why is it a concern in long-term studies?
A1: Beta-2 adrenergic receptor desensitization is a process where the receptor's response to a stimulus diminishes over time with continuous or repeated exposure to an agonist, such as this compound.[1][2] This is a significant concern in long-term studies because it can lead to tachyphylaxis, a rapid decrease in drug effectiveness, complicating the interpretation of data and the development of therapeutic strategies.[1] Desensitization involves several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, internalization, and downregulation.[2]
Q2: What are the primary molecular mechanisms driving β2AR desensitization?
A2: The desensitization of β2AR is primarily mediated by two key protein families: G protein-coupled receptor kinases (GRKs) and β-arrestins.[3] Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gs protein, leading to uncoupling and termination of the downstream signaling cascade (e.g., cAMP production). Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for agonist binding.
Q3: How can I prevent or minimize β2AR desensitization in my long-term experiments with this compound?
A3: Preventing β2AR desensitization is crucial for obtaining reliable long-term data. Here are some strategies:
-
Utilize Biased Agonists: The most promising strategy is the use of "biased agonists." These are ligands that preferentially activate the desired Gs-protein signaling pathway, which mediates the therapeutic effects like bronchodilation, while minimally engaging the β-arrestin pathway responsible for desensitization and internalization. While specific data on this compound's biased agonism is limited, exploring agonists with known Gs-bias is recommended.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule can allow for receptor resensitization, where the receptors are recycled back to the cell surface and dephosphorylated.
-
Use of Phosphodiesterase (PDE) Inhibitors: While not directly preventing desensitization, PDE inhibitors can potentiate the downstream cAMP signal, which might allow for the use of lower, less desensitizing concentrations of the β2-agonist.
-
Co-administration with other agents: Research suggests that certain drugs may modulate β2AR desensitization. However, this is an area of active investigation and specific recommendations for this compound are not yet established.
Q4: What is "biased agonism" and how can it be leveraged in my research?
A4: Biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a GPCR can stabilize different receptor conformations, leading to the preferential activation of one signaling pathway over another. For the β2AR, this means an agonist can be "Gs-biased," primarily activating the Gs-cAMP pathway, or "β-arrestin-biased," favoring the β-arrestin pathway. By selecting a Gs-biased agonist, researchers can aim to achieve the desired physiological response while minimizing the β-arrestin-mediated desensitization and receptor internalization. This is a powerful tool for developing drugs with improved therapeutic profiles and fewer side effects.
Troubleshooting Guides
Guide 1: cAMP Accumulation Assays
This guide addresses common issues encountered when measuring intracellular cAMP levels, a primary readout for β2AR activation.
| Problem | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | - Low receptor expression in cells.- Inefficient agonist stimulation.- High background signal. | - Use a cell line with higher β2AR expression or consider transient transfection to overexpress the receptor.- Optimize agonist concentration and incubation time. Perform a dose-response and time-course experiment.- Reduce cell number to decrease basal cAMP levels. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with buffer/media. |
| Agonist Appears Less Potent Than Expected | - Receptor desensitization during the assay.- PDE activity degrading cAMP. | - Reduce the incubation time to the minimum required to see a robust signal.- Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer. |
| Unexpected Antagonist Effect | - Compound has inverse agonist properties.- Compound is cytotoxic at the tested concentrations. | - Test the compound in the absence of an agonist to check for a decrease in basal cAMP.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the same concentrations. |
Guide 2: Radioligand Binding Assays
This guide provides troubleshooting for assays designed to measure receptor number and affinity.
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | - Radioligand is "sticky" and binds to non-receptor components.- Too much radioligand used.- Inadequate washing. | - Include a blocking agent like bovine serum albumin (BSA) in the binding buffer.- Use a lower concentration of radioligand, ideally at or below the Kd.- Increase the number and volume of washes with ice-cold buffer. |
| Low Specific Binding | - Low receptor density in the membrane preparation.- Inactive receptor preparation.- Insufficient incubation time. | - Prepare membranes from cells with higher receptor expression.- Ensure proper membrane preparation and storage to maintain receptor integrity.- Perform a time-course experiment to determine the time to reach binding equilibrium. |
| Inconsistent Results Between Experiments | - Variability in membrane preparation.- Inconsistent radioligand concentration. | - Standardize the membrane preparation protocol and perform a protein concentration assay for each batch.- Prepare fresh dilutions of the radioligand for each experiment and perform a scintillation count of an aliquot to confirm concentration. |
Guide 3: β-Arrestin Recruitment Assays
This guide addresses common issues in assays that measure the interaction between β2AR and β-arrestin.
| Problem | Possible Cause | Solution |
| No or Weak Signal | - The specific β-arrestin isoform (β-arrestin 1 or 2) is not recruited by the receptor.- The tag on the receptor or β-arrestin interferes with the interaction.- Low expression of the fusion proteins. | - Test both β-arrestin 1 and 2, as some receptors show isoform preference.- Try different fusion protein constructs (e.g., N-terminal vs. C-terminal tags).- Verify the expression of both the receptor and β-arrestin fusion proteins via Western blot or fluorescence microscopy. |
| High Background Signal | - Constitutive receptor activity.- Spontaneous interaction of the assay components. | - Use a cell line with lower basal receptor activity or treat with an inverse agonist.- Include a negative control with cells expressing only one of the fusion partners. |
| Assay Window is Small | - Suboptimal agonist concentration.- Incorrect incubation time. | - Perform a full agonist dose-response curve to determine the optimal concentration (typically EC80 for antagonist screening).- Optimize the incubation time; some interactions are transient while others are more stable. |
Quantitative Data Summary
The following tables summarize typical quantitative data for various β2-agonists. Note that specific values for this compound are limited in the literature, and the provided data serves as a general reference for β2AR ligands.
Table 1: Potency (EC50) and Efficacy of β2-Agonists in cAMP Accumulation Assays
| Agonist | Cell Type | EC50 (nM) | Maximal Response (% of Isoproterenol) | Reference |
| Isoproterenol | HEK293 | ~2 | 100% | |
| Epinephrine | A431 | 0.07 ± 0.03 | - | |
| Salbutamol | A431 | 0.90 ± 0.15 | - | |
| Fenoterol | HEK-293 | - | 42% | |
| Albuterol | HEK-293 | - | 4.9% | |
| Dobutamine | HEK-293 | - | 2.5% | |
| Ephedrine | HEK-293 | - | 1.1% |
Table 2: Binding Affinities (Kd/Ki) of β2-Agonists
| Ligand | Radioligand | Cell/Tissue | Ki (nM) | Reference |
| Epinephrine | - | - | 741.3 | |
| Pindolol | - | - | 0.6 | |
| Salbutamol | - | - | 977.2 | |
| Salmeterol | - | - | 0.5 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol outlines a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP.
-
Cell Preparation:
-
Culture cells expressing the β2AR to ~80% confluency.
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Dispense cells into a 384-well white plate.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound or other β2-agonists in stimulation buffer.
-
Add the agonist to the cells and incubate for a predetermined optimal time (e.g., 30 minutes) at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with excitation at 320-340 nm and emission at 620 nm and 665 nm.
-
Calculate the 665/620 nm ratio, which is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the agonist concentration versus the response and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Radioligand Binding Assay (Filtration-based)
This protocol describes a competition binding assay to determine the affinity of a test compound.
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the membrane preparation, a fixed concentration of a suitable β2AR radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a known β2AR antagonist (e.g., propranolol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the concentration of the unlabeled competitor versus the specific binding and fit the data to a one-site competition curve to determine the IC50, which can be converted to a Ki value.
-
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines a common method for measuring β-arrestin recruitment.
-
Cell Culture:
-
Use a cell line stably co-expressing the β2AR fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well white plate and incubate overnight.
-
Add serial dilutions of the agonist (e.g., this compound) to the cells.
-
Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the agonist concentration versus the luminescent signal and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
Signaling Pathways
Caption: Canonical Gs-protein vs. β-arrestin signaling pathways of the β2-adrenergic receptor.
Experimental Workflow
Caption: A generalized workflow for studying β2-adrenergic receptor desensitization.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Managing Tachyphylaxis in Preclinical Models of Hexoprenaline Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexoprenaline in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and interpret tachyphylaxis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in my this compound experiments?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[1] In the context of this compound, a beta-2 adrenergic agonist, this means that with continuous or repeated exposure, its effectiveness in producing the desired physiological response (e.g., uterine relaxation) will diminish. This is a critical consideration in preclinical studies as it can affect the interpretation of efficacy and dose-response relationships. The primary mechanism involves the desensitization of beta-2 adrenergic receptors.[2]
Q2: What is the underlying molecular mechanism of this compound-induced tachyphylaxis?
A2: As a beta-2 adrenergic agonist, this compound's mechanism of tachyphylaxis is consistent with the well-understood process of G-protein coupled receptor (GPCR) desensitization.[2] The key steps are:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[2][3]
-
Beta-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for beta-arrestin proteins.
-
Uncoupling from G-protein: The binding of beta-arrestin sterically hinders the receptor's interaction with its cognate G-protein (Gs), thereby preventing downstream signaling (e.g., adenylyl cyclase activation and cAMP production).
-
Receptor Internalization: Beta-arrestin also acts as an adaptor protein, targeting the phosphorylated receptor for internalization into endosomes via clathrin-coated pits.
-
Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).
Q3: How quickly can I expect to see tachyphylaxis to this compound in my preclinical model?
A3: The onset of tachyphylaxis is dependent on the dose, duration of exposure, and the specific preclinical model. Desensitization can be a rapid process, occurring within minutes of agonist exposure. In studies with other beta-2 agonists, significant desensitization of adenylyl cyclase activity has been observed within 30 minutes of treatment. For longer-term experiments involving continuous infusion or repeated dosing, a more pronounced and sustained tachyphylaxis due to receptor downregulation is expected.
Q4: Can tachyphylaxis to this compound be reversed?
A4: Yes, to some extent. The initial phase of desensitization due to receptor phosphorylation and uncoupling is often reversible upon removal of the agonist. This allows for receptor dephosphorylation and recycling back to the cell surface, a process known as resensitization. However, prolonged exposure to this compound can lead to receptor downregulation (degradation), which is a slower and less readily reversible process, requiring the synthesis of new receptors.
Troubleshooting Guides
Issue 1: Diminishing Uterine Relaxation Effect of this compound Over Time
| Possible Cause | Troubleshooting Steps | Rationale |
| Homologous Desensitization | 1. Implement a "washout" period: If your experimental design allows, introduce a drug-free interval between this compound administrations. The duration of this washout will depend on your model and should be determined empirically. 2. Vary the dosing regimen: Instead of continuous infusion, consider intermittent bolus injections. | A washout period allows for receptor dephosphorylation and recycling to the cell surface, potentially restoring sensitivity. Intermittent dosing may reduce the sustained receptor occupancy that drives desensitization. |
| Receptor Downregulation | 1. Measure beta-2 adrenergic receptor density: Use radioligand binding assays with agents like [3H]dihydroalprenolol to quantify total receptor number before and after prolonged this compound treatment. 2. Consider co-administration of a glucocorticoid: In some models, glucocorticoids have been shown to upregulate beta-2 adrenergic receptor expression and may counteract downregulation. | This will help determine if the loss of response is due to a decrease in the total number of receptors. Glucocorticoids can potentially increase the synthesis of new receptors. |
| Experimental Artifact | 1. Verify drug stability: Ensure that the this compound solution is stable under your experimental conditions (e.g., temperature, light exposure). 2. Check delivery system: If using an infusion pump, verify its accuracy and ensure there are no blockages in the delivery line. | Degradation of the drug or issues with its delivery can mimic tachyphylaxis. |
Issue 2: High Variability in this compound Response Between Animals/Tissues
| Possible Cause | Troubleshooting Steps | Rationale |
| Baseline Beta-2 Adrenergic Receptor Expression Levels | 1. Measure baseline receptor density: Before initiating the experiment, quantify beta-2 adrenergic receptor levels in a subset of your animals or tissues. 2. Normalize data: Express the response to this compound as a percentage of the maximum possible response for each individual animal/tissue. | Individual variation in receptor expression can lead to different magnitudes of response to the same dose of this compound. |
| Genetic Polymorphisms | 1. Genotype your animals: If using a genetically diverse animal strain, consider genotyping for known polymorphisms in the beta-2 adrenergic receptor gene. | Polymorphisms in the beta-2 adrenergic receptor have been linked to differences in agonist response and desensitization patterns. |
| Differential Desensitization Rates | 1. Perform time-course experiments: Characterize the onset and extent of tachyphylaxis in your specific model with a standardized this compound concentration. | The rate of desensitization can vary between individuals and tissues. |
Data Presentation
Table 1: Key Molecular Events in this compound-Induced Tachyphylaxis
| Event | Typical Onset | Key Proteins Involved | Experimental Assay |
| Receptor Phosphorylation | Seconds to minutes | G-protein coupled receptor kinases (GRKs) | Phospho-receptor specific antibodies (Western Blot), Mass Spectrometry |
| Beta-Arrestin Recruitment | Minutes | Beta-arrestin 1/2 | Beta-arrestin recruitment assays (e.g., PathHunter), Co-immunoprecipitation |
| Receptor Internalization | Minutes to hours | Dynamin, Clathrin, Beta-arrestin | Radioligand binding with hydrophilic vs. lipophilic ligands, Confocal microscopy of tagged receptors, Cell surface ELISA |
| Receptor Downregulation | Hours to days | Lysosomal enzymes | Radioligand binding assays, Western Blot for total receptor protein |
Table 2: Comparison of Tocolytic Agents (Clinical Data Context)
| Tocolytic Agent | Primary Mechanism of Action | Common Maternal Side Effects |
| This compound | Beta-2 Adrenergic Agonist | Tachycardia, palpitations, tremor, headache, hyperglycemia, hypokalemia |
| Atosiban | Oxytocin Receptor Antagonist | Nausea, headache, dizziness |
| Nifedipine | Calcium Channel Blocker | Headache, flushing, dizziness, nausea, hypotension |
| Indomethacin | Prostaglandin Synthetase Inhibitor (NSAID) | Nausea, heartburn |
This table provides clinical context; side effect profiles in preclinical models may vary.
Experimental Protocols
Protocol 1: Assessing Beta-2 Adrenergic Receptor Desensitization via cAMP Measurement
-
Cell/Tissue Preparation: Isolate and prepare primary cells (e.g., myometrial smooth muscle cells) or tissue homogenates from your preclinical model.
-
Pre-treatment: Incubate cells/tissues with a defined concentration of this compound (or vehicle control) for a specific duration (e.g., 30 minutes) to induce desensitization.
-
Washout: Thoroughly wash the cells/tissues with buffer to remove this compound.
-
Re-stimulation: Acutely stimulate the cells/tissues with a range of concentrations of a beta-2 adrenergic agonist (e.g., Isoproterenol or this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Quantification: Lyse the cells/tissues and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Compare the dose-response curves for the pre-treated and control groups. A rightward shift and/or a decrease in the maximal response in the this compound-pre-treated group indicates desensitization.
Protocol 2: Quantifying Beta-2 Adrenergic Receptor Internalization
-
Cell Culture: Use a cell line stably expressing a tagged beta-2 adrenergic receptor (e.g., HA- or FLAG-tagged) or primary cells from your model.
-
Treatment: Treat the cells with this compound (or vehicle control) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Labeling of Surface Receptors: Place cells on ice to stop trafficking. Incubate with a primary antibody that recognizes the extracellular tag of the receptor.
-
Fixation and Permeabilization (for total receptor staining): For a parallel set of wells, fix and permeabilize the cells to allow antibody access to intracellular receptors.
-
Secondary Antibody and Detection: Incubate with a fluorescently labeled secondary antibody.
-
Quantification:
-
For cell surface receptors: Measure the fluorescence intensity of non-permeabilized cells using a plate reader or flow cytometer.
-
For total receptors: Measure the fluorescence intensity of permeabilized cells.
-
-
Data Analysis: Calculate the percentage of internalized receptors at each time point by subtracting the surface receptor signal from the total receptor signal.
Mandatory Visualizations
References
- 1. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional desensitization of the isolated beta-adrenergic receptor by the beta-adrenergic receptor kinase: potential role of an analog of the retinal protein arrestin (48-kDa protein) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Molecular mechanisms of G protein-coupled receptor desensitization and resensitization. [scholars.duke.edu]
Best practices for storing and handling Hexoprenaline for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Hexoprenaline in experimental settings.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental outcomes.
Storage of this compound Sulfate Powder:
For optimal stability, this compound sulfate powder should be stored under the following conditions:
| Condition | Duration | Recommendations |
| Short-term | Days to weeks | 0 - 4°C, dry and protected from light.[1] |
| Long-term | Months to years | -20°C, dry and protected from light.[1] |
Storage of Reconstituted this compound Solutions:
Once reconstituted, the stability of the this compound solution depends on the storage temperature:
| Condition | Duration | Recommendations |
| Room Temperature | Up to 48 hours | For immediate use.[2] |
| Refrigerated | Days to weeks | 0 - 4°C.[1] |
| Frozen | Months | -20°C.[1] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.
Handling and Safety Precautions
This compound sulfate is classified as a hazardous substance and requires careful handling to prevent exposure.
Hazard Classification:
According to the Globally Harmonized System (GHS), this compound is categorized as Acute Toxicity, Dermal, Category 2 , with the hazard statement "Fatal in contact with skin."
Required Personal Protective Equipment (PPE):
| PPE | Specification |
| Gloves | Chemical-resistant gloves must be worn. Inspect for any damage before use and use proper removal technique to avoid skin contact. |
| Lab Coat | A protective lab coat is mandatory. |
| Eye Protection | Safety glasses or goggles are required. |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder to avoid inhalation of dust particles. |
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Disposal:
All waste materials, including empty vials, contaminated PPE, and unused solutions, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Experimental Protocols
Reconstitution of this compound Sulfate Powder
This compound sulfate is soluble in Dimethyl sulfoxide (DMSO). The following is a general protocol for preparing a stock solution:
-
Equilibrate the vial of this compound sulfate powder to room temperature before opening.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the vial to achieve the desired stock solution concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into sterile, light-protected, single-use vials and store as recommended above.
General Protocol for In Vitro Cell Culture Experiments
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and recover overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration using pre-warmed cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent toxicity.
-
-
Treatment: Replace the existing cell culture medium with the medium containing the appropriate concentration of this compound.
-
Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Proceed with the desired downstream assays (e.g., cAMP measurement, gene expression analysis, cell viability assays).
General Protocol for Animal Studies
Note: All animal experiments must be conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
-
Preparation of Dosing Solution: Based on the desired dosage and animal weights, dilute the this compound stock solution in a sterile vehicle appropriate for the intended route of administration (e.g., sterile saline).
-
Administration: Administer the prepared solution to the animals via the route specified in the approved protocol (e.g., intravenous, intraperitoneal, subcutaneous).
-
Controls: A control group of animals should receive the vehicle solution without this compound.
-
Monitoring: Closely monitor the animals for any physiological or behavioral changes post-administration.
-
Data Collection: Collect experimental data at the predetermined time points.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results | Degradation of this compound due to improper storage or handling. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Inaccurate weighing or dilution. | Ensure the balance is calibrated. Use calibrated pipettes for dilutions. | |
| High background or off-target effects in cell-based assays | DMSO toxicity. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration consistent and as low as possible across all experimental groups. |
| Diminished cellular response upon repeated stimulation | Beta-2 adrenergic receptor desensitization. | Consider shorter treatment durations or include a recovery period ("washout") before re-stimulation. |
| Low or absent beta-2 adrenergic receptor expression in the cell model. | Verify receptor expression using techniques like qPCR or Western blot. | |
| Crosstalk with other signaling pathways. | Review the literature for potential signaling interactions in your specific experimental system. |
Visualizations
Caption: The canonical signaling pathway of this compound.
Caption: A logical workflow for this compound experiments.
References
Technical Support Center: Dealing with Hexoprenaline Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hexoprenaline precipitation in aqueous solutions during experimental procedures. Ensuring the stability and solubility of this compound is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound sulfate?
A1: The predicted water solubility of this compound sulfate is approximately 0.199 mg/mL.[1] However, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility and stability of this compound?
A2: this compound is an ionizable molecule with both acidic (phenolic hydroxyl groups) and basic (secondary amine groups) functionalities. Its pKa values are approximately 8.69 (strongest acidic) and 10.18 (strongest basic).[1] The solubility of this compound is lowest near its isoelectric point and increases significantly in more acidic or alkaline conditions where it can form soluble salts. However, stability is a major concern in alkaline solutions. Forced degradation studies have shown that this compound is stable in acidic conditions (pH 2.5-3.5) but undergoes significant degradation through hydrolysis at a basic pH.[2] This degradation can lead to the formation of less soluble degradation products, resulting in precipitation. Therefore, for optimal solubility and stability, a slightly acidic pH is recommended.
Q3: My this compound solution, initially clear, formed a precipitate over time. What could be the cause?
A3: This phenomenon, known as delayed precipitation, can be attributed to several factors:
-
pH Shift: The pH of your solution may have changed over time due to absorption of atmospheric CO2 (if unbuffered) or interactions with the container material. A shift towards a less optimal pH can decrease solubility.
-
Degradation: As mentioned, this compound is susceptible to degradation, particularly at neutral to alkaline pH. The degradation products may be less soluble than the parent compound, leading to their precipitation.
-
Temperature Fluctuations: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature and then cooled, it might become supersaturated, leading to precipitation.
-
Evaporation: Solvent evaporation can increase the concentration of this compound beyond its solubility limit.
Q4: Can I use organic co-solvents to dissolve this compound?
A4: While organic co-solvents like DMSO or ethanol can be used to prepare concentrated stock solutions, the issue of precipitation often arises when this stock is diluted into an aqueous buffer (a phenomenon known as "solvent-shifting"). If using a co-solvent, it is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low (typically <1%) and does not interfere with the experimental system. A gradual dilution with vigorous mixing is recommended to minimize localized high concentrations that can trigger precipitation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Logical Flowchart for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound Sulfate at Different pH Values (25°C)
| pH | Estimated Solubility (mg/mL) | Predominant Species | Notes |
| 2.0 | > 1.0 | Diprotonated (highly soluble) | Stable |
| 3.0 | > 1.0 | Diprotonated/Monoprotonated | Stable, recommended pH range for solutions[2] |
| 4.0 | ~0.5 - 1.0 | Monoprotonated/Neutral | Stable |
| 5.0 | ~0.2 - 0.5 | Neutral/Monoanionic | Reduced solubility |
| 6.0 | < 0.2 | Neutral/Monoanionic | Low solubility |
| 7.0 | < 0.2 | Monoanionic/Dianionic | Low solubility, potential for degradation |
| 8.0 | > 0.5 | Dianionic (soluble) | Prone to significant hydrolytic degradation[2] |
| 9.0 | > 1.0 | Dianionic (highly soluble) | Rapid degradation expected |
Note: This table provides estimated solubility values based on the physicochemical properties of this compound and related catecholamines. The actual solubility should be determined empirically for your specific experimental conditions.
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 1N HCl, 1 hour | Stable, no significant degradation |
| Base Hydrolysis | 0.5N NaOH, 20 min | Significant degradation |
| Oxidation | 30% H₂O₂, 1 hour | Degradation observed |
| Thermal | 70°C, 1 hour | No significant degradation |
| Photolysis | Visible light, 8 hours | No significant degradation |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Sulfate Solution
-
Weighing: Accurately weigh the desired amount of this compound sulfate powder.
-
Initial Dissolution: Add a small volume of purified water (or a suitable acidic buffer, e.g., pH 3.0 phosphate buffer) to the powder to create a slurry.
-
pH Adjustment & Dilution: While stirring, gradually add more of the acidic buffer to dissolve the compound. Monitor the pH and, if necessary, adjust to between 3.0 and 4.0 using a dilute solution of HCl.
-
Final Volume: Bring the solution to the final desired volume with the acidic buffer.
-
Filtration: If any particulates remain, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below.
Protocol 2: Dilution of a Concentrated this compound Stock Solution (in DMSO)
-
Prepare Aqueous Buffer: Have the final volume of your aqueous buffer (pH 3.0-4.0) ready and stirring in the final container.
-
Intermediate Dilution (Optional but Recommended): To minimize solvent-shifting, perform an intermediate dilution. For example, dilute your concentrated DMSO stock 1:10 or 1:100 in the aqueous buffer.
-
Final Dilution: While vigorously stirring the bulk aqueous buffer, add the concentrated stock (or intermediate dilution) dropwise and slowly.
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent is minimal (e.g., <0.5%).
-
Immediate Use: Use the freshly prepared solution as soon as possible to avoid delayed precipitation.
Visualization of this compound's Mechanism of Action
This compound is a β2-adrenergic receptor agonist. Its signaling pathway is crucial for its therapeutic effects.
Caption: this compound signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison of Hexoprenaline and Salbutamol on Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Hexoprenaline and Salbutamol on airway smooth muscle, drawing upon available experimental data. The information presented is intended to assist researchers and professionals in drug development in understanding the similarities and differences between these two beta-2 adrenergic agonists.
Executive Summary
This compound and Salbutamol are both effective bronchodilators that act by stimulating beta-2 adrenergic receptors on airway smooth muscle, leading to relaxation. While their primary mechanism of action is identical, available data from in vitro and clinical studies suggest potential differences in their potency and side-effect profiles. This guide synthesizes findings from various studies to offer a comparative analysis of their performance.
Data Presentation: In Vitro Performance on Airway Smooth Muscle
| Drug | Parameter | Value | Species/Tissue | Reference |
| Salbutamol | pD₂ | 7.50 ± 0.01 | Guinea Pig Trachea | [1] |
| This compound | Relative Potency (Isoprenaline = 100) | 219 | Guinea Pig Trachea | |
| Isoprenaline | pD₂ | 7.60 ± 0.01 | Guinea Pig Trachea | [1] |
Note on pD₂: The pD₂ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD₂ value indicates greater potency.
Interpretation of Potency Data: Based on the available data, this compound demonstrates a significantly higher relative potency compared to Isoprenaline in relaxing guinea pig tracheal smooth muscle. Salbutamol's potency, as indicated by its pD₂ value, is in a similar range to that of Isoprenaline in the same tissue preparation. While a direct comparison is not available, the data suggests that this compound may be a more potent bronchodilator at the tissue level than Salbutamol.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and Salbutamol on airway smooth muscle.
Isolated Tracheal Ring Preparation and Organ Bath Studies
This in vitro method is a standard for assessing the relaxant effects of bronchodilators on airway smooth muscle.
Objective: To determine the potency and efficacy of a test compound in relaxing pre-contracted airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-500g)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)
-
Contractile agents (e.g., Histamine, Carbachol, Methacholine)
-
Test compounds (this compound, Salbutamol)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Guinea pigs are euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings of 3-4 mm in width.
-
Mounting: The tracheal rings are suspended between two L-shaped stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Tension Adjustment: The tracheal rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 grams. The Krebs-Henseleit solution is changed every 15-20 minutes during this period.
-
Induction of Contraction: A contractile agent (e.g., histamine at 1 µM or carbachol at 0.1 µM) is added to the organ bath to induce a stable, submaximal contraction of the tracheal smooth muscle.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (this compound or Salbutamol) is added to the organ bath in a cumulative manner, with increasing concentrations at regular intervals. The relaxant response is recorded as a percentage of the pre-induced contraction.
-
Data Analysis: The relaxant responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal relaxation) are determined. The pD₂ value (-log EC₅₀) is then calculated to express the potency of the agonist.
Signaling Pathways
Both this compound and Salbutamol are beta-2 adrenergic receptor agonists. Their primary mechanism of action on airway smooth muscle is the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that leads to muscle relaxation.
Beta-2 Adrenergic Receptor Signaling Pathway
The binding of this compound or Salbutamol to the beta-2 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key event that mediates smooth muscle relaxation through the following mechanisms:
-
Activation of Protein Kinase A (PKA): cAMP activates PKA, which in turn phosphorylates several target proteins. This leads to the sequestration of intracellular calcium into storage compartments and a decrease in the sensitivity of the contractile apparatus to calcium.
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation can lead to the inhibition of MLCK, the enzyme responsible for phosphorylating myosin light chains, a critical step for muscle contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can also lead to the activation of MLCP, which dephosphorylates myosin light chains, promoting relaxation.
-
Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and further contributing to relaxation.
dot
Caption: Simplified signaling pathway of this compound and Salbutamol in airway smooth muscle cells.
Experimental Workflow for In Vitro Comparison
The following diagram illustrates a typical workflow for comparing the effects of this compound and Salbutamol on isolated airway smooth muscle.
dot
Caption: A stepwise workflow for comparing bronchodilator effects in an organ bath setup.
Clinical and Selectivity Insights
While in vitro studies provide valuable data on the direct effects on airway smooth muscle, clinical studies and selectivity profiles offer a broader understanding of a drug's overall performance.
-
Beta-2 Selectivity: Some clinical evidence suggests that this compound may have a higher selectivity for beta-2 adrenergic receptors compared to Salbutamol. One study comparing their effects on uterine smooth muscle (which also contains beta-2 receptors) and cardiac tissue (predominantly beta-1 receptors) found that this compound had less of an effect on heart rate for an equivalent effect on uterine relaxation. This suggests a potentially better cardiovascular side-effect profile for this compound.
-
Clinical Efficacy: Clinical trials comparing the bronchodilator effects of inhaled this compound and Salbutamol have shown that both are effective in improving lung function in patients with asthma and chronic bronchitis.[2] Some studies have reported similar increases in Forced Expiratory Volume in 1 second (FEV1) for both drugs at comparable doses.[2] However, other reports have provided equivocal results when comparing their overall therapeutic efficacy.
Conclusion
Both this compound and Salbutamol are effective beta-2 adrenergic agonists that induce relaxation of airway smooth muscle through the canonical cAMP-PKA signaling pathway. The available in vitro data, although not from a single direct comparative study, suggests that this compound may possess a higher potency on airway smooth muscle than Salbutamol. Furthermore, some clinical evidence points towards a greater beta-2 selectivity for this compound, which could translate to a more favorable cardiovascular safety profile.
For drug development professionals, these findings highlight the potential for developing highly potent and selective beta-2 agonists. Further direct comparative in vitro and in vivo studies are warranted to definitively establish the relative potency, efficacy, and selectivity of these two compounds and to guide the development of next-generation bronchodilators. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future research.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchodilator effect of this compound aerosol in bronchial asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexoprenaline's Beta-2 Adrenergic Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-2 adrenergic receptor selectivity of hexoprenaline against other commonly used beta-2 agonists: salbutamol, terbutaline, and formoterol. The following sections present a summary of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound demonstrates a high degree of selectivity for the beta-2 adrenergic receptor, as evidenced by studies in isolated organ tissues. While direct comparative data from binding and functional assays on cloned human receptors is limited for this compound, its functional selectivity in tissues with predominant beta-2 receptor expression is pronounced. In contrast, extensive data from studies on cloned human beta-adrenergic receptors are available for salbutamol, terbutaline, and formoterol, allowing for a quantitative comparison of their selectivity profiles. This guide synthesizes the available evidence to provide a comprehensive overview for research and drug development professionals.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its comparators at beta-1 and beta-2 adrenergic receptors. It is important to note that the data for this compound is derived from guinea pig tissue studies, while the data for the other agonists are from studies using cloned human receptors expressed in CHO-K1 cells. This difference in experimental systems should be considered when making direct comparisons.
Table 1: Relative Potency of this compound in Guinea Pig Tissues
| Tissue | Predominant Receptor | Relative Potency (Isoprenaline = 100) |
| Trachea | Beta-2 | 219[1] |
| Uterus | Beta-2 | 76[1] |
| Atria | Beta-1 | 3.3[1] |
Data from O'Donnell & Wanstall, 1975.[1]
Table 2: Binding Affinity (pKi) and Functional Potency (pEC50) of Comparator Beta-2 Agonists at Human Beta-1 and Beta-2 Adrenergic Receptors
| Agonist | pKi (Beta-1) | pKi (Beta-2) | Selectivity Ratio (Beta-2/Beta-1) | pEC50 (Beta-1) | pEC50 (Beta-2) |
| Salbutamol | 4.43 | 5.86 | ~27 | 5.0 | 6.5 |
| Terbutaline | 4.3 | 5.9 | ~40 | 4.8 | 6.3 |
| Formoterol | 6.0 | 8.2 | ~158 | 6.7 | 8.6 |
Data from Baker, 2010.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used to assess the selectivity of adrenergic receptor agonists.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the affinity of a test compound (e.g., this compound, salbutamol) for beta-1 and beta-2 adrenergic receptors.
Materials:
-
CHO-K1 cells stably expressing human beta-1 or beta-2 adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the receptor of interest to ~80-90% confluency.
-
Membrane Preparation (Optional, for membrane-based assays): Harvest cells, homogenize in ice-cold lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup (for whole-cell binding): Seed cells in 96-well plates and grow overnight.
-
Competition Binding:
-
To each well, add a fixed concentration of [³H]-CGP 12177.
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add 10 µM propranolol.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating cAMP production via beta-1 and beta-2 adrenergic receptors.
Materials:
-
CHO-K1 cells stably expressing human beta-1 or beta-2 adrenergic receptors.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compounds at various concentrations.
-
Positive control: Isoprenaline (a non-selective beta-agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed CHO-K1 cells expressing the receptor of interest into microplates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate for a short period (e.g., 10-15 minutes).
-
Agonist Stimulation: Add increasing concentrations of the test compound or isoprenaline to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow for Receptor Selectivity Screening
Caption: Workflow for determining receptor selectivity.
Conclusion
The available evidence from in vitro studies in guinea pig tissues indicates that this compound is a potent and highly selective beta-2 adrenergic receptor agonist. Its relative potency is significantly greater in tissues where the beta-2 receptor is the predominant subtype (trachea and uterus) compared to tissues with a high density of beta-1 receptors (atria). While direct comparative data for this compound on cloned human receptors is lacking in the public domain, the existing data strongly supports its beta-2 selective profile. For a definitive quantitative comparison, further studies on cloned human beta-adrenergic receptor subtypes would be beneficial. The provided experimental protocols offer a framework for conducting such comparative studies.
References
Benchmarking Hexoprenaline Against Novel Tocolytic Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established tocolytic agent, hexoprenaline, against a new generation of compounds aimed at preventing preterm labor. This document synthesizes experimental data on efficacy, safety, and mechanisms of action to inform future research and development in this critical therapeutic area.
This compound, a selective beta-2 adrenergic receptor agonist, has long been a tool in the management of preterm labor.[1] Its mechanism relies on stimulating the beta-2 adrenergic receptors in the myometrium, leading to smooth muscle relaxation and cessation of uterine contractions. However, the landscape of tocolytic therapy is evolving, with novel agents offering alternative mechanisms of action and potentially improved safety profiles. This guide benchmarks this compound against these newer agents, providing a quantitative and mechanistic comparison to aid in research and development decisions.
The primary classes of novel tocolytic agents include oxytocin receptor antagonists, calcium channel blockers, and prostaglandin inhibitors. Each class targets a distinct point in the complex signaling cascade that governs uterine contractility, offering a diverse range of therapeutic strategies.
Quantitative Comparison of Tocolytic Agents
The following tables summarize key quantitative data from clinical and preclinical studies, offering a side-by-side comparison of this compound and novel tocolytic agents.
| Table 1: Efficacy of Tocolytic Agents in Delaying Preterm Labor | |||
| Tocolytic Agent | Mechanism of Action | Efficacy in Delaying Delivery (48 hours) | Efficacy in Delaying Delivery (7 days) |
| This compound | Beta-2 Adrenergic Agonist | Comparable to some novel agents, but often with more side effects.[2] | Less consistently effective for long-term tocolysis compared to some newer agents.[2] |
| Atosiban | Oxytocin Receptor Antagonist | Higher efficacy than this compound within the first 48 hours, particularly at earlier gestational ages. | No significant difference in long-term tocolysis compared to this compound. |
| Nifedipine | Calcium Channel Blocker | Effective in suppressing uterine contractions, with some studies suggesting it is more effective than beta-mimetics in prolonging pregnancy for 7 days or longer. | May be associated with a longer postponement of delivery compared to atosiban. |
| Indomethacin | Prostaglandin Inhibitor (Non-selective COX inhibitor) | Potent tocolytic effect, with the highest probability of delaying delivery by 48 hours in some meta-analyses. | Effective, but use is limited due to potential fetal side effects. |
| Retosiban | Oxytocin Receptor Antagonist (Oral) | Clinical trials have not shown a clear benefit over placebo in preventing preterm labor. | No significant difference compared to placebo. |
| Relcovaptan | Vasopressin V1a Receptor Antagonist | Showed inhibition of uterine contractions in early studies. | Further development has been limited. |
| Table 2: Maternal and Fetal Side Effect Profile | |||
| Tocolytic Agent | Common Maternal Side Effects | Serious Maternal Side Effects | Fetal/Neonatal Side Effects |
| This compound | Tachycardia, palpitations, flushing, headache. | Pulmonary edema, cardiac arrhythmias. | Fetal tachycardia. |
| Atosiban | Nausea, headache. | Fewer cardiovascular side effects compared to beta-agonists. | Generally considered to have a favorable fetal safety profile. |
| Nifedipine | Hypotension, headache, flushing, dizziness. | Can cause significant hypotension. | Generally considered safe, with minimal fetal effects. |
| Indomethacin | Gastric irritation. | Can cause premature closure of the fetal ductus arteriosus and oligohydramnios. | Ductal constriction, impaired renal function. |
| Retosiban | Headache, anemia, constipation, urinary tract infection (similar to placebo). | Favorable safety profile reported in clinical trials. | No significant adverse neonatal outcomes reported compared to placebo. |
| Relcovaptan | Limited data, but expected to have a better side effect profile than beta-mimetics. | Limited data available. | Limited data available. |
| Table 3: Receptor Binding Affinities and Potency | ||
| Tocolytic Agent | Receptor Target | Binding Affinity (Ki) / Potency (IC50) |
| Atosiban | Oxytocin Receptor (OTR) & Vasopressin V1a Receptor (V1aR) | Ki for hOTR = 76.4 nM. |
| Barusiban | Oxytocin Receptor (OTR) | Higher affinity for hOTR than atosiban. |
| Retosiban | Oxytocin Receptor (OTR) | Reported to be more than 15-fold more potent than atosiban in affinity for the oxytocin receptor. |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by this compound and novel tocolytic agents is crucial for rational drug design and development.
This compound: Beta-2 Adrenergic Pathway
This compound acts as a beta-2 adrenergic receptor agonist. Binding of this compound to its G-protein coupled receptor on myometrial cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in myometrial relaxation. This is achieved through mechanisms such as decreased intracellular calcium levels and reduced myosin light-chain kinase activity.
Oxytocin Receptor Antagonists (e.g., Atosiban, Barusiban, Retosiban)
Oxytocin receptor antagonists like atosiban competitively block the binding of oxytocin to its receptor on myometrial cells. This inhibition prevents the activation of the Gq/phospholipase C (PLC) pathway, which would otherwise lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking this cascade, these antagonists prevent the release of calcium from intracellular stores and reduce the influx of extracellular calcium, thereby inhibiting uterine contractions.
Nifedipine: Calcium Channel Blockade
Nifedipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium into uterine smooth muscle cells by blocking L-type voltage-dependent calcium channels. This reduction in intracellular calcium concentration directly interferes with the calcium-calmodulin-dependent activation of myosin light-chain kinase, leading to myometrial relaxation. Some evidence also suggests that the uterorelaxant effect of nifedipine may be partially mediated by the opening of potassium channels, particularly the BK(Ca) channel.
Prostaglandin Inhibitors (e.g., Indomethacin)
Prostaglandins, particularly PGE2 and PGF2α, play a crucial role in initiating and maintaining uterine contractions. Prostaglandin inhibitors, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, act by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This blockage prevents the conversion of arachidonic acid into prostaglandins, thereby reducing their myometrial stimulating effects.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of tocolytic agents.
In Vitro Uterine Contractility Assay
This assay is fundamental for the initial screening and characterization of potential tocolytic agents.
Objective: To measure the direct effect of a test compound on the contractility of isolated uterine smooth muscle strips.
Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section. The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS). Under a dissecting microscope, the endometrium and connective tissues are removed, and longitudinal myometrial strips (e.g., 2 mm wide and 10 mm long) are isolated.
-
Mounting: The myometrial strips are mounted in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration and Stimulation: The tissue is allowed to equilibrate under a set tension until spontaneous, rhythmic contractions are observed. To mimic labor, a contractile agonist such as oxytocin can be added to the bath to induce stable, robust contractions.
-
Compound Administration: The test compound (e.g., this compound or a novel agent) is added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition and Analysis: The force of contraction is continuously recorded. The effects of the test compound on the frequency, amplitude, and duration of contractions are analyzed to determine its inhibitory potency (e.g., IC50 value).
Animal Models of Preterm Labor
Animal models are essential for evaluating the in vivo efficacy and safety of tocolytic agents before human clinical trials.
Objective: To assess the ability of a test compound to delay the onset of preterm birth in a validated animal model.
Commonly Used Model: Lipopolysaccharide (LPS)-Induced Preterm Labor in Mice
-
Animal Preparation: Timed-pregnant mice (e.g., CD-1 strain) are used. The presence of a vaginal plug is designated as day 1 of gestation.
-
Induction of Preterm Labor: On a specific day of gestation (e.g., day 15), preterm labor is induced by administering a low dose of lipopolysaccharide (LPS) via intraperitoneal or subcutaneous injection.
-
Tocolytic Administration: The test tocolytic agent is administered at a predetermined time point after LPS injection, often after the observation of initial signs of labor.
-
Monitoring: The animals are closely monitored for the time of delivery of the first pup. The primary endpoint is the delay in delivery compared to a vehicle-treated control group.
-
Outcome Measures: In addition to the timing of delivery, other outcomes can be assessed, including the number of live births, pup survival, and maternal well-being.
Conclusion
The development of novel tocolytic agents has significantly expanded the therapeutic options for managing preterm labor. While this compound and other beta-2 adrenergic agonists have been foundational, newer agents with different mechanisms of action, such as oxytocin receptor antagonists and calcium channel blockers, often present a more favorable balance of efficacy and safety. Oxytocin receptor antagonists, like atosiban, have demonstrated superior efficacy in the acute setting with fewer maternal cardiovascular side effects compared to this compound. Calcium channel blockers, such as nifedipine, also show strong efficacy and are orally available, offering an advantage in clinical administration. Prostaglandin inhibitors are highly effective but are associated with significant fetal risks, limiting their clinical utility.
The future of tocolytic therapy may lie in the development of even more targeted agents or combination therapies that leverage our understanding of the complex signaling pathways of myometrial contractility. The experimental protocols outlined in this guide provide a framework for the continued investigation and benchmarking of these next-generation tocolytics. For researchers and drug development professionals, a thorough understanding of the comparative data and underlying mechanisms is paramount to advancing the field and improving outcomes for both mothers and neonates.
References
In Vitro Comparison of Hexoprenaline and Formoterol's Duration of Action: A Guide for Researchers
A comprehensive in vitro comparison of the duration of action between the β2-adrenergic agonists Hexoprenaline and Formoterol is hampered by a notable lack of publicly available data for this compound. While Formoterol has been extensively studied, providing a clearer understanding of its prolonged effects, equivalent in vitro studies detailing the receptor binding kinetics and duration of signaling for this compound are not readily found in the scientific literature. This guide presents the available in vitro data for Formoterol, outlines the standard experimental protocols used to determine the duration of action, and highlights the existing data gap for this compound.
β2-Adrenergic Receptor Signaling Pathway
Both this compound and Formoterol are β2-adrenergic receptor agonists.[1] Their primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] This activation initiates an intracellular signaling cascade mediated by the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.[1]
Experimental Protocols for Determining Duration of Action
The in vitro duration of action of β2-adrenergic agonists is typically assessed using a combination of functional and biochemical assays. These protocols are designed to measure the persistence of the drug's effect at the receptor level and its downstream signaling.
Washout Assays on Isolated Tissues
This functional assay assesses the reversibility of the agonist-induced relaxation of airway smooth muscle.
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are dissected from animals (e.g., guinea pigs) or human donors and mounted in an organ bath containing a physiological salt solution.[2]
-
Contraction and Relaxation: The muscle strips are contracted with a spasmogen like histamine or acetylcholine. The agonist is then added to the bath, and the degree of relaxation is measured.
-
Washout: After achieving a stable relaxation, the tissue is subjected to repeated washing with agonist-free solution to remove the drug from the organ bath.
-
Measurement of Duration: The time it takes for the muscle to return to its contracted state is measured. A longer time to return to the pre-agonist tone indicates a longer duration of action.
Receptor Binding Kinetic Assays
These assays determine the association (kon) and dissociation (koff) rates of the agonist from the β2-adrenergic receptor. A slower dissociation rate is often associated with a longer duration of action.
-
Membrane Preparation: Cell membranes expressing β2-adrenergic receptors (e.g., from CHO cells) are prepared.
-
Radioligand Binding: A radiolabeled antagonist (e.g., [3H]-DHA) is used to label the receptors.
-
Competition Kinetics: Unlabeled agonist is added at various concentrations, and the displacement of the radioligand is measured over time to determine the association rate. For dissociation, an excess of a non-radiolabeled antagonist is added after the agonist has reached equilibrium, and the rate at which the radiolabeled ligand re-binds is measured.
-
Data Analysis: The association and dissociation rates are calculated from the binding curves. The receptor residence time can be calculated as the reciprocal of the dissociation rate (1/koff).
Cyclic AMP (cAMP) Accumulation Assays
This biochemical assay measures the persistence of the downstream signal (cAMP production) following agonist stimulation and washout.
-
Cell Culture: Cells expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or engineered cell lines) are cultured.
-
Agonist Stimulation: The cells are stimulated with the agonist for a defined period.
-
Washout: The agonist is removed by washing the cells.
-
cAMP Measurement: At various time points after washout, the intracellular cAMP levels are measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Duration Assessment: The time it takes for the cAMP levels to return to baseline after washout indicates the duration of the signaling effect.
In Vitro Data Comparison
The following table summarizes the available in vitro data for Formoterol and highlights the lack of corresponding data for this compound.
| Parameter | Formoterol | This compound |
| Receptor Binding Affinity (pKi) | 8.2 ± 0.09 | Data not available |
| Receptor Dissociation Rate (koff) | ~1.8 min⁻¹ (relative to other β2-agonists) | Data not available |
| In Vitro Bronchodilator Duration | Long-acting (>12 hours) | Data not available |
| Mechanism of Long Duration | High lipophilicity leading to depot formation in the cell membrane | Data not available |
Discussion
The available in vitro evidence strongly supports the long-acting nature of Formoterol. Its high receptor affinity and, more significantly, its high lipophilicity, which allows it to be retained in the cell membrane and continuously activate the β2-adrenergic receptor, are considered key determinants of its extended duration of action. Studies have consistently demonstrated a bronchodilator effect lasting for over 12 hours in various in vitro and in vivo models.
Conclusion
For researchers and drug development professionals, the key takeaway is the well-documented, long-acting in vitro profile of Formoterol, which is underpinned by a clear mechanistic understanding. The absence of similar in vitro data for this compound represents a significant knowledge gap. To enable a meaningful comparison and to fully understand the pharmacological profile of this compound, further in vitro studies employing the standardized protocols described in this guide are warranted. Such studies would be invaluable in elucidating its receptor interaction kinetics and the molecular determinants of its duration of action.
References
A Comparative Analysis of Gene Expression Changes Induced by Different Beta-2 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Short-Acting and Long-Acting Beta-2 Agonists on Gene Expression in Airway Cells, Supported by Experimental Data.
Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating β2-ARs on airway smooth muscle cells, leading to bronchodilation. These agonists are broadly categorized into short-acting beta-agonists (SABAs), like salbutamol (albuterol), used for acute symptom relief, and long-acting beta-agonists (LABAs), such as formoterol and salmeterol, for maintenance therapy. While their clinical effects on airway relaxation are well-documented, their impact on gene expression in airway cells is a critical area of research, offering insights into potential long-term effects, tolerance development, and opportunities for novel therapeutic strategies. This guide provides a comparative analysis of the gene expression changes induced by different beta-2 agonists, supported by experimental data from studies on human airway smooth muscle and bronchial epithelial cells.
Comparative Gene Expression Data
The following table summarizes the changes in the expression of key genes in human airway cells following treatment with the short-acting β2-agonist albuterol and the long-acting β2-agonist formoterol. The data is compiled from independent studies utilizing RNA-sequencing and microarray analysis, providing a comparative overview of their genomic effects. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Gene | Protein Function | Beta-2 Agonist | Cell Type | Concentration | Duration | Fold Change | Reference |
| ADRB2 | Beta-2 Adrenergic Receptor | Salbutamol, Salmeterol, Formoterol | Human Lung Tissue | 10 µM | 3 hours | Reduced | [1] |
| CRISPLD2 | Cysteine-Rich Secretory Protein LCCL Domain Containing 2 | Albuterol | Human Airway Smooth Muscle | 1 µM | 18 hours | Upregulated | [2] |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Formoterol | BEAS-2B | 10 nM | 2 hours | Upregulated | [3] |
| RGS2 | Regulator Of G Protein Signaling 2 | Formoterol | BEAS-2B | 10 nM | 2 hours | Upregulated | [3] |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Formoterol | BEAS-2B | 10 nM | 1 hour | Upregulated | [3] |
| IL-6 | Interleukin 6 | Salmeterol, Formoterol | BEAS-2B | Clinically relevant concentrations | 24 hours | Upregulated | |
| CCL2 | C-C Motif Chemokine Ligand 2 | Formoterol | BEAS-2B | 10 nM | 2 hours | Upregulated | |
| CXCL8 (IL-8) | C-X-C Motif Chemokine Ligand 8 | Formoterol | BEAS-2B | 10 nM | 2 hours | Upregulated | |
| AREG | Amphiregulin | Formoterol | BEAS-2B | 10 nM | 2 hours | Upregulated | |
| DUSP1 | Dual Specificity Phosphatase 1 | Formoterol | BEAS-2B | 10 nM | 1 hour | Upregulated | |
| CREM | cAMP Responsive Element Modulator | Formoterol | BEAS-2B | 10 nM | 1 hour | Upregulated | |
| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | Formoterol | BEAS-2B | 10 nM | 1 hour | Upregulated |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
RNA-Sequencing of Albuterol-Treated Human Airway Smooth Muscle (HASM) Cells
This protocol is based on the methodology described in the study accessible through the Gene Expression Omnibus (GEO) with the accession number GSE52778.
-
Cell Culture: Primary human airway smooth muscle (HASM) cells were obtained from four white male donors. Cells were cultured to confluence in smooth muscle growth medium (SmGM-2).
-
Treatment: HASM cells were treated with 1 µM albuterol for 18 hours. A control group was treated with the vehicle (no treatment).
-
RNA Extraction and Library Preparation: Total RNA was extracted from the cells. The quality and quantity of RNA were assessed, followed by the preparation of 75bp paired-end libraries using the Illumina TruSeq assay.
-
Sequencing and Data Analysis: The prepared libraries were sequenced using an Illumina Hi-Seq 2000 instrument. The resulting sequence reads were aligned to the human genome (hg19). Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the albuterol-treated and control groups.
Microarray Analysis of Formoterol-Treated BEAS-2B Cells
This protocol is derived from a study investigating the transcriptomic interactions of formoterol and budesonide in human bronchial epithelial cells.
-
Cell Culture: The human bronchial epithelial cell line, BEAS-2B, was cultured in a suitable growth medium until reaching a desired confluence.
-
Treatment: Cells were treated with 10 nM formoterol for various time points (e.g., 1, 2, 6, 18 hours) to capture both early and late gene expression changes.
-
RNA Extraction: Total RNA was extracted from the treated and control cells using a commercially available kit (e.g., RNeasy mini kit, Qiagen). The integrity and concentration of the RNA were verified.
-
Microarray Analysis: The extracted RNA was processed for microarray analysis. This involved cDNA synthesis, labeling, and hybridization to a microarray chip (e.g., Affymetrix). The arrays were then scanned, and the raw data were processed for background correction, normalization, and statistical analysis to identify differentially expressed genes. Genes with a fold change of ≥2 or ≤0.5 were considered significantly regulated.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental design, the following diagrams are provided.
Caption: Canonical signaling pathway of beta-2 adrenergic receptor agonists.
References
- 1. kaggle.com [kaggle.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Neonatal Outcomes: Hexoprenaline Versus Other Tocolytics
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Long-Term Neonatal Safety and Developmental Profiles of Hexoprenaline and Alternative Tocolytic Agents.
Tocolytic agents are administered to inhibit uterine contractions and delay preterm birth, providing a critical window for interventions like antenatal corticosteroid administration. While the short-term efficacy of these drugs in prolonging gestation is well-documented, the long-term neurodevelopmental and physiological outcomes for neonates exposed in utero remain a subject of intensive research. This guide provides a comparative assessment of this compound, a β2-adrenergic agonist, against other commonly used tocolytics—Atosiban, Nifedipine, and Indomethacin—focusing on long-term neonatal outcomes supported by experimental data.
Comparative Analysis of Long-Term Neonatal Outcomes
The long-term safety and developmental trajectory of children exposed to tocolytics prenatally are of paramount importance. The following tables summarize quantitative data from key clinical studies, comparing the neurodevelopmental outcomes associated with this compound, Atosiban, Nifedipine (with Ritodrine, another β2-agonist, as a comparator), and Indomethacin.
Table 1: Neurodevelopmental Outcomes at 2 Years (this compound vs. Atosiban)
| Outcome Measure | This compound Group | Atosiban Group | Data Source |
| Overall Neurodevelopment | |||
| No Impairment | 49% (n=30/61) | 51% (n=22/43) | [1] |
| Severe Impairment | 26% | 26% | [1] |
| Bayley Test of Infant Development | |||
| No Impairment | 50% | 65% | [1] |
| Severe Impairment | 5% | 9% | [1] |
Data from a 2022 retrospective cohort study. It is important to note that while no statistically significant differences were found in the overall rate of severe impairment, the Bayley test subset suggested a higher percentage of infants without impairment in the Atosiban group.
Table 2: Psychosocial and Motor Outcomes at 9-12 Years (Nifedipine vs. Ritodrine - a β2-agonist proxy for this compound)
| Outcome Measure | Nifedipine Group (n=48) | Ritodrine Group (n=54) | Data Source |
| Behavioural-Emotional Problems | No significant difference | No significant difference | [2] |
| Quality of Life | No significant difference | No significant difference | |
| Motor Functioning | No significant difference | No significant difference | |
| Parenting Distress | No significant difference | No significant difference |
This long-term follow-up of a randomized controlled trial found no significant differential effects between Nifedipine and the β2-agonist Ritodrine on major psychosocial and motor outcomes after controlling for perinatal characteristics. The study did note a slightly better, though not statistically significant, psychosocial outcome in the Nifedipine group, potentially linked to more favorable perinatal outcomes in that cohort.
Table 3: Neurodevelopmental Outcomes at 16-42 Months (Indomethacin vs. No Indomethacin)
| Outcome Measure | Antenatal Indomethacin Exposure | No Indomethacin Exposure | Data Source |
| Cerebral Palsy | Not significantly different (OR 0.70) | Not significantly different | |
| Cognitive Delay (MDI ≤ 70) | Not significantly different (OR 0.56) | Not significantly different | |
| Major Neurodevelopmental Disability | Not significantly different (OR 0.50) | Not significantly different |
Retrospective cohort studies assessing neurodevelopment at 16-42 months found that antenatal indomethacin exposure was not associated with an increased risk of cerebral palsy, cognitive delay, or major neurodevelopmental disability after adjusting for confounders. However, short-term neonatal risks, such as necrotizing enterocolitis, have been associated with indomethacin use.
Experimental Protocols and Methodologies
Understanding the design of the studies that generated this data is crucial for its interpretation. Below are summaries of the methodologies employed in the key cited research.
This compound vs. Atosiban Neurodevelopmental Follow-up
This was a retrospective cohort study including women with threatened preterm labor between 24 and 34 weeks of gestation. Long-term neurodevelopmental outcomes were assessed at a 2-year follow-up.
-
Patient Cohort: Women who received either this compound or Atosiban as the primary tocolytic agent.
-
Data Collection: Neonatal data was collected from patient records. Long-term follow-up data was available for 104 infants.
-
Assessment Tools: Neurodevelopmental status was evaluated using standardized assessments, including the Bayley Scales of Infant and Toddler Development (BSID). The BSID assesses cognitive, language, and motor skills through a series of play-based tasks to derive a developmental quotient.
Nifedipine vs. Ritodrine Long-Term Follow-up
This study was a long-term follow-up of a multicenter randomized controlled trial conducted in the Netherlands.
-
Patient Cohort: Children aged 9-12 years who were exposed in utero to either Nifedipine or Ritodrine for the management of preterm labor. 102 of the 171 surviving children (61%) were followed up.
-
Data Collection: Age-specific questionnaires were administered to parents and teachers. Additional data were obtained from medical records.
-
Assessment Tools:
-
Child Behavior Checklist (CBCL): To assess behavioral and emotional problems.
-
Health-Related Quality of Life (HRQOL): Assessed using a standardized questionnaire.
-
Motor Functioning: Evaluated through parental reports on motor skills and coordination.
-
Parenting Stress Index (PSI): To measure parental distress.
-
Indomethacin Neurodevelopmental Assessment
This research was conducted as a retrospective cohort study to evaluate the association between antenatal indomethacin exposure and neurodevelopmental outcomes in premature infants.
-
Patient Cohort: Premature infants (≤ 29 weeks gestation) who had neurodevelopmental evaluations at 16-24 months corrected age. The study compared infants exposed to antenatal indomethacin with those who were not.
-
Data Collection: Data was retrospectively collected from medical records.
-
Assessment Tools: The primary tool was the Bayley-Mental Developmental Index (MDI). Neurodevelopmental impairment was defined as having a major neurosensory abnormality (cerebral palsy, deafness, or blindness) and/or an MDI score of ≤ 70.
Visualizing Experimental Design and Molecular Pathways
To further elucidate the methodologies and mechanisms of action, the following diagrams are provided in Graphviz DOT language, adhering to the specified design constraints.
Caption: A typical experimental workflow for assessing long-term neonatal outcomes of tocolytics.
Caption: Simplified signaling pathways for this compound, Atosiban, Nifedipine, and Indomethacin.
Conclusion
The selection of a tocolytic agent requires a nuanced consideration of both its efficacy in delaying delivery and its long-term impact on the neonate.
-
This compound (and other β2-agonists) : While effective in short-term tocolysis, direct long-term comparative data is limited. Studies comparing the similar β2-agonist Ritodrine to Nifedipine showed no significant differences in major long-term neurodevelopmental outcomes. However, the direct comparison with Atosiban suggests that while overall severe impairment rates are similar, Atosiban may be associated with a higher percentage of children showing no impairment on the Bayley scales at two years.
-
Atosiban : As an oxytocin antagonist, it offers a targeted mechanism of action with a favorable maternal side-effect profile. Long-term data from a direct comparison with this compound indicates no significant difference in severe neurodevelopmental impairment at two years, making it a strong alternative.
-
Nifedipine : This calcium channel blocker has demonstrated efficacy and is associated with fewer maternal side effects than β2-agonists. Long-term follow-up studies (9-12 years) suggest its long-term neurodevelopmental safety profile is comparable to that of β2-agonists.
-
Indomethacin : A potent prostaglandin inhibitor, its use is typically limited to short durations due to known fetal side effects (e.g., premature closure of the ductus arteriosus). While medium-term follow-up studies (up to 42 months) have not found an association with major neurodevelopmental disabilities, the potential for serious short-term neonatal complications warrants cautious use.
References
A Comparative Review of the Safety Profiles of Hexoprenaline and its Alternatives in Tocolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to inhibit uterine contractions and delay delivery, providing a critical window for interventions like antenatal corticosteroid administration. Hexoprenaline, a selective beta-2 adrenergic receptor agonist, has been utilized for its tocolytic properties. However, its use, like other beta-2 agonists, is associated with a range of maternal and fetal side effects. This guide provides a comparative review of the safety profiles of this compound and its alternatives, including other beta-2 agonists (terbutaline, salbutamol, and ritodrine) and agents with different mechanisms of action, such as the oxytocin receptor antagonist atosiban.
Mechanism of Action: Beta-2 Adrenergic Agonists
This compound and its fellow beta-2 agonists—terbutaline, salbutamol, and ritodrine—exert their tocolytic effects by stimulating beta-2 adrenergic receptors in the myometrium.[1][2] This activation initiates a signaling cascade that leads to uterine smooth muscle relaxation.
Comparative Safety Profiles
The primary concern with beta-2 adrenergic agonists is their potential for cardiovascular side effects in both the mother and fetus, stemming from off-target stimulation of beta-1 adrenergic receptors in the heart.
| Adverse Event | This compound | Terbutaline | Salbutamol | Ritodrine | Atosiban | Nifedipine |
| Maternal Tachycardia | More frequent than atosiban[3][4] | Common | More frequent than this compound[5] | Common | Less frequent than this compound | Can occur |
| Palpitations | Significantly more frequent than atosiban | Common | 30% incidence in one study | Common | Rare | Can occur |
| Hypotension | Similar incidence to atosiban | Can occur | Can occur | Can occur | Similar incidence to this compound | More common than magnesium sulfate and indomethacin |
| Pulmonary Edema | Risk exists | Risk exists | Risk exists | Risk exists | Not reported in comparative studies | Rare |
| Tremor | Can occur | Common | Can occur | Common | Not reported in comparative studies | Rare |
| Nausea/Vomiting | Similar incidence to atosiban | Common | Can occur | Common | Similar incidence to this compound | Can occur |
| Hyperglycemia | Can occur | Can occur | Can occur | Can occur | Not reported | Not reported |
| Hypokalemia | Can occur | Can occur | Can occur | Can occur | Not reported | Not reported |
| Fetal Tachycardia | Can occur | Can occur | Can occur | Can occur | Not reported | Rare |
Note: This table summarizes findings from various studies. The incidence of adverse events can vary depending on the dosage, administration route, and individual patient factors. Direct comparative data for all agents against this compound is limited.
A retrospective cohort study involving 761 women compared the safety of this compound and atosiban for tocolysis. The study found that maternal side effects such as tachycardia (p=0.018) and palpitations (p=0.000) occurred significantly more frequently with this compound administration. However, there were no significant differences in other maternal or neonatal outcomes between the two groups.
A randomized clinical trial with 140 patients comparing this compound and salbutamol for tocolysis reported that maternal tachycardia was statistically significantly less frequent during this compound infusion. Side effects during infusion were noted in 11% of mothers in the this compound group compared to 30% in the salbutamol group.
Experimental Protocols
To ensure the rigorous evaluation of tocolytic agents, well-designed clinical trials are essential. The following outlines a representative experimental protocol for a randomized controlled trial comparing the safety of two tocolytic agents, based on the CONSORT (Consolidated Standards of Reporting Trials) guidelines.
Detailed Methodologies from a Comparative Study (this compound vs. Atosiban)
The following methodologies are adapted from a retrospective cohort study comparing this compound and atosiban.
-
Patient Population: The study included women with threatened preterm labor between 24 + 0 and 34 + 0 weeks of gestation without premature rupture of membranes.
-
Intervention: Patients received either intravenous this compound or atosiban for tocolysis. The choice of tocolytic was based on the clinical judgment of the attending physician.
-
Data Collection: Maternal and neonatal data were retrospectively collected from patient records. Maternal data included demographics, obstetric history, and the occurrence of side effects such as tachycardia, palpitations, hypotension, flushing, nausea, and vomiting. Neonatal data included gestational age at birth, birth weight, Apgar scores, and admission to the neonatal intensive care unit.
-
Safety Monitoring: Maternal heart rate and blood pressure were monitored during tocolytic therapy. Fetal well-being was assessed using cardiotocography (CTG).
-
Statistical Analysis: Continuous variables were compared using t-tests or Mann-Whitney U tests, as appropriate. Categorical variables were compared using the χ2 test or Fisher’s exact test. A p-value of < 0.05 was considered statistically significant.
Conclusion
The selection of a tocolytic agent requires a careful balance between efficacy and maternal/fetal safety. While this compound and other beta-2 agonists can be effective in delaying preterm labor, they are associated with a higher incidence of cardiovascular side effects compared to alternatives like atosiban. The available evidence suggests that atosiban may offer a more favorable safety profile, particularly concerning maternal tachycardia and palpitations. However, the decision for the appropriate tocolytic should be individualized, considering the specific clinical scenario, gestational age, and maternal comorbidities. Further large-scale, prospective, randomized controlled trials are needed to provide a more definitive comparison of the safety and efficacy of all available tocolytic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, double blind, placebo controlled comparison of ritodrine and this compound for tocolysis prior to external cephalic version at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Tocolysis with hexoprenalin and salbutamol in a clinical comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hexoprenaline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Hexoprenaline. The following procedures are based on established best practices for managing hazardous pharmaceutical compounds. Due to a lack of specific safety data for this compound, a conservative approach aligned with general protocols for hazardous drugs is strongly recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Recommended Personal Protective Equipment |
| General Laboratory Handling | Gloves: Double gloving with chemotherapy-rated gloves is recommended. Change gloves regularly or immediately if contaminated, torn, or punctured.[1] Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] Eye Protection: Safety glasses with side shields.[3] For splash risks, use chemical splash goggles.[4] |
| Compounding/Weighing | Gloves: Double chemotherapy-rated gloves. Gown: Disposable, low-permeability gown. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: For powders or aerosols, a NIOSH-certified N95 or more protective respirator is advised. All respiratory protection requires a formal fit-testing program. |
| Spill Cleanup | Gloves: Double chemotherapy-rated gloves. Gown: Disposable, low-permeability gown or coveralls. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: Dependent on the size and nature of the spill; a respirator may be necessary. |
| Disposal | Gloves: Double chemotherapy-rated gloves. Gown: Disposable, low-permeability gown. Eye Protection: Safety glasses with side shields or goggles. |
Operational Plans
Handling Procedures
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize airborne exposure.
-
Hygiene: Wash hands thoroughly before and after handling the compound and after removing gloves.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where this compound is handled.
Spill Management
In the event of a this compound spill, follow a structured response to ensure safety and proper decontamination.
Caption: Workflow for managing a this compound spill.
Spill Cleanup Steps:
-
Evacuate and Secure: Immediately evacuate the affected area and alert others. Restrict access to the spill site.
-
Assess the Spill: Evaluate the extent of the spill and identify any immediate hazards.
-
Assemble Materials: Gather a chemical spill kit containing absorbent materials, waste bags, and appropriate PPE.
-
Don PPE: Put on the recommended PPE for spill cleanup, including double gloves, a gown, and eye/face protection.
-
Containment: For liquid spills, contain the spill by creating a dike with absorbent material.
-
Cleanup:
-
Liquids: Gently cover the spill with absorbent pads or granules.
-
Solids: Carefully dampen the material with a wetting agent to prevent aerosolization, then use absorbent pads to collect the material.
-
-
Collect Waste: Place all contaminated materials (absorbents, gloves, etc.) into a designated, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
Doff PPE and Wash Hands: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste. Thoroughly wash hands with soap and water.
Disposal Plan
The disposal of this compound and associated waste must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Must be disposed of as hazardous pharmaceutical waste. Do not dispose of it in standard trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures. |
| Contaminated Labware (e.g., vials, pipettes) | Dispose of in a designated hazardous waste container. Empty containers may also need to be managed as hazardous waste depending on regulations. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated hazardous waste container immediately after use. |
| Spill Cleanup Debris | All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container for disposal through your institution's EHS department. |
General Disposal Guidance:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Ensure all hazardous waste containers are clearly labeled with their contents.
-
Professional Disposal: Utilize a licensed hazardous waste disposal service for the final disposal of all this compound-related waste. In the United States, consult the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) for specific guidance on pharmaceutical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
